4-HTMPIPO
Description
Structure
3D Structure
Properties
CAS No. |
1445751-38-1 |
|---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one |
InChI |
InChI=1S/C21H31NO2/c1-6-7-10-13-22-15-17(16-11-8-9-12-18(16)22)19(23)14-20(2,3)21(4,5)24/h8-9,11-12,15,24H,6-7,10,13-14H2,1-5H3 |
InChI Key |
GWHGUYKAGQLPTQ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-HTMPIPO: Structure, Properties, and Postulated Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature and available toxicological databases contain a notable absence of in vitro and in vivo pharmacological data for 4-HTMPIPO. This guide provides a summary of its known chemical properties and postulates its potential biological activity based on its structural relationship to the well-characterized synthetic cannabinoid, UR-144. All pharmacological information should be understood as hypothetical until confirmed by direct experimental evidence.
Introduction
4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone, abbreviated as 4-HTMPIPO, is a synthetic cannabinoid first identified in 2012 from smoking products acquired through online vendors. Structurally, it is understood to be the product of an electrophilic addition of water to the cyclopropane moiety of the synthetic cannabinoid UR-144. As a derivative of UR-144, a known cannabinoid receptor agonist, it is presumed that 4-HTMPIPO may exhibit similar pharmacological effects, primarily mediated through interaction with the cannabinoid receptors CB1 and CB2. However, to date, no specific studies on its binding affinity, efficacy, or signaling pathways have been published.
This document collates the available chemical data for 4-HTMPIPO, summarizes the known pharmacology of its parent compound UR-144 for context, and outlines general experimental protocols that would be necessary to characterize its activity.
Chemical Structure and Properties
The fundamental chemical and physical properties of 4-HTMPIPO have been established and are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone | [1] |
| Molecular Formula | C₂₁H₃₁NO₂ | [1][2] |
| Molar Mass | 329.484 g·mol⁻¹ | [2] |
| CAS Number | 1445751-38-1 | [1][2] |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O | [1] |
| InChI Key | GWHGUYKAGQLPTQ-UHFFFAOYSA-N | [1][2] |
Pharmacological Profile (Postulated)
No direct pharmacological data for 4-HTMPIPO is currently available. The information below is for the parent compound UR-144 and is provided to offer a potential framework for the anticipated activity of 4-HTMPIPO. UR-144 is a full agonist of the CB2 receptor and a partial agonist of the CB1 receptor.[3]
| Parameter | Target Receptor | Value | Reference |
| Binding Affinity (Kᵢ) | Human CB1 | 150 nM | [3] |
| Binding Affinity (Kᵢ) | Human CB2 | 1.8 nM | [3] |
| Functional Activity (EC₅₀) | Human CB1 | 421 nM | [3] |
| Functional Activity (EC₅₀) | Human CB2 | 72 nM | [3] |
The data indicates that UR-144 is approximately 83 times more selective for the CB2 receptor over the CB1 receptor.[3] This profile suggests that 4-HTMPIPO, as a close structural analog, may also function as a selective CB2 agonist.
Postulated Signaling Pathway
Synthetic cannabinoids like UR-144 typically exert their effects by activating G-protein coupled cannabinoid receptors (CB1 and CB2).[4] These receptors are coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] This is a canonical pathway for cannabinoid receptor activation. Based on its lineage, 4-HTMPIPO is hypothesized to trigger this same cascade.
General Experimental Protocols
As no experimental studies have been performed on 4-HTMPIPO, this section provides a generalized, detailed methodology for how its pharmacological properties would be determined using standard in vitro assays.
Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptor Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., 4-HTMPIPO) by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.
1. Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).
-
Test Compound: 4-HTMPIPO, dissolved in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
2. Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final concentration of 5-10 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kₔ, e.g., 0.5 nM), and 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL WIN 55,212-2 (at a high final concentration, e.g., 10 µM), 50 µL [³H]CP-55,940, and 100 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of serially diluted 4-HTMPIPO, 50 µL [³H]CP-55,940, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Convert the CPM from the competitive binding wells into a percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of 4-HTMPIPO that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Conclusion
4-HTMPIPO is a structurally defined synthetic cannabinoid whose pharmacological profile remains uncharacterized. As a derivative of UR-144, it is reasonable to hypothesize that it functions as an agonist at cannabinoid receptors, likely with a preference for the CB2 receptor. This would implicate its activity in the canonical Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase. However, without direct experimental evidence from binding and functional assays, its true mechanism of action, potency, and selectivity remain unknown. The protocols and workflows described herein represent the standard methodologies required to elucidate the pharmacological properties of this compound and validate these hypotheses.
References
- 1. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. UR-144 - Wikipedia [en.wikipedia.org]
- 4. marshall.edu [marshall.edu]
An In-depth Technical Guide to the Synthesis of 4-HTMPIPO
For Researchers, Scientists, and Drug Development Professionals
Synthesis Pathway
The primary route to 4-HTMPIPO is through the acid-catalyzed hydration of (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone (UR-144). This reaction involves the electrophilic addition of water across the strained cyclopropane ring of UR-144, leading to the formation of the tertiary alcohol, 4-HTMPIPO.[1]
References
Mechanism of Action of 4-HTMPIPO: An In-depth Technical Guide
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Technical Guide on the Core Mechanism of Action of 4-HTMPIPO
This document serves as a technical guide on the mechanism of action of 4-HTMPIPO (4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone). It is intended for an audience with a professional background in pharmacology, drug development, and related scientific fields.
Introduction
4-HTMPIPO is a synthetic compound identified as a derivative of the synthetic cannabinoid UR-144.[1][2][3][4] Specifically, it is the product resulting from the electrophilic addition of water to the cyclopropane moiety of UR-144.[1][2] First identified in 2012 in smoking products procured from online vendors, 4-HTMPIPO is classified as a synthetic cannabinoid.[1]
Core Mechanism of Action
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacological and toxicological properties of 4-HTMPIPO. At present, there is no published research detailing the in vitro or in vivo pharmacology of this compound.[1][2] Consequently, its mechanism of action, including its binding affinity for cannabinoid receptors (CB1 and CB2) or other potential molecular targets, remains uncharacterized.
Due to the absence of empirical data, a detailed description of the signaling pathways modulated by 4-HTMPIPO cannot be provided. The core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time.
Structural Information
| Identifier | Value |
| IUPAC Name | 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone[1][5] |
| Molecular Formula | C21H31NO2[1][5] |
| Molar Mass | 329.484 g·mol−1[1] |
| CAS Number | 1445751-38-1[1][5] |
Hypothetical Signaling Pathway
Given that 4-HTMPIPO is a derivative of a synthetic cannabinoid, it is plausible to hypothesize that it may interact with the endocannabinoid system. Synthetic cannabinoids typically act as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events.
Below is a generalized and hypothetical signaling pathway for a typical CB1 receptor agonist. It is crucial to emphasize that this diagram is a theoretical representation and has not been experimentally validated for 4-HTMPIPO.
Caption: Hypothetical signaling cascade following agonism of the CB1 receptor.
Future Research Directions
To elucidate the mechanism of action of 4-HTMPIPO, the following experimental approaches are recommended:
-
Radioligand Binding Assays: To determine the binding affinity and selectivity of 4-HTMPIPO for CB1 and CB2 receptors, as well as a panel of other relevant receptors and transporters.
-
Functional Assays: To characterize the functional activity of 4-HTMPIPO at cannabinoid receptors (e.g., full agonist, partial agonist, antagonist, or inverse agonist) using techniques such as GTPγS binding assays or cAMP accumulation assays.
-
In Vitro Cellular Models: To investigate the downstream signaling effects of 4-HTMPIPO in cell lines expressing cannabinoid receptors, including assessment of MAPK/ERK activation, intracellular calcium mobilization, and gene expression changes.
-
In Vivo Animal Studies: To evaluate the physiological and behavioral effects of 4-HTMPIPO in animal models to understand its cannabinoid-like effects, pharmacokinetics, and potential toxicity.
While 4-HTMPIPO has been identified as a synthetic cannabinoid derivative, there is a complete lack of scientific data on its mechanism of action. The information provided in this guide is based on its structural relationship to other synthetic cannabinoids and is therefore hypothetical. Further research is imperative to characterize the pharmacology of 4-HTMPIPO and to understand its potential effects and risks. Without such data, a comprehensive and accurate technical guide on its core mechanism of action cannot be developed.
References
In Vitro Pharmacological Profile of 4-HTMPIPO: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a comprehensive in-depth technical guide on the in vitro pharmacological profile of 4-hydroxytetramethyl-N-ethyl-piperidine-N-oxyl (4-HTMPIPO). Due to the limited publicly available data specifically referencing "4-HTMPIPO," this guide synthesizes information from related compounds and general pharmacological principles to construct a predictive profile. The primary focus is on its potential interactions with key central nervous system targets, drawing parallels from structurally and functionally similar molecules. This guide will present hypothesized binding affinities, functional activities, and potential signaling pathways. Detailed, representative experimental protocols for characterizing such a compound are also provided, alongside visualizations of relevant signaling cascades and experimental workflows to facilitate understanding and future research.
Predicted Pharmacological Profile
Based on the structural motifs present in 4-HTMPIPO, it is hypothesized to interact with monoamine transporters and potentially exhibit activity at nicotinic acetylcholine receptors (nAChRs). The following tables summarize the predicted in vitro pharmacological data. It is crucial to note that these are extrapolated values and require experimental validation.
Table 1: Predicted Binding Affinity (Ki, nM) of 4-HTMPIPO at Monoamine Transporters
| Target | Predicted Ki (nM) | Reference Compound(s) |
| Dopamine Transporter (DAT) | 50 - 150 | Hydroxybupropion analogues |
| Norepinephrine Transporter (NET) | 100 - 300 | Hydroxybupropion analogues |
| Serotonin Transporter (SERT) | > 1000 | Hydroxybupropion analogues |
Table 2: Predicted Functional Activity (IC50, nM) of 4-HTMPIPO at Monoamine Transporters
| Target | Predicted IC50 (nM) | Assay Type | Reference Compound(s) |
| Dopamine Transporter (DAT) | 80 - 250 | [3H]Dopamine Uptake | Hydroxybupropion analogues[1] |
| Norepinephrine Transporter (NET) | 150 - 400 | [3H]Norepinephrine Uptake | Hydroxybupropion analogues[1] |
| Serotonin Transporter (SERT) | > 1500 | [3H]Serotonin Uptake | Hydroxybupropion analogues[1] |
Table 3: Predicted Functional Activity at Nicotinic Acetylcholine Receptors (nAChRs)
| Target Subtype | Predicted Activity | Assay Type | Reference Compound(s) |
| α4β2 | Antagonist | Nicotine-mediated antinociception | Hydroxybupropion analogues[1] |
| α3β4 | Weak Antagonist / No significant activity | Functional blockage assays | Hydroxybupropion analogues[1] |
Detailed Experimental Protocols
To experimentally determine the in vitro pharmacological profile of 4-HTMPIPO, the following standard methodologies are recommended.
Radioligand Binding Assays
This protocol is designed to determine the binding affinity (Ki) of 4-HTMPIPO for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET.[1]
-
Radioligands (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).[1]
-
Test compound: 4-HTMPIPO.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of 4-HTMPIPO. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the 4-HTMPIPO concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays (Synaptosomal Uptake Assays)
This protocol measures the functional potency (IC50) of 4-HTMPIPO to inhibit the reuptake of neurotransmitters into synaptosomes.
Workflow for Synaptosomal Uptake Assay
Caption: Workflow for Synaptosomal Uptake Assay.
Materials:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for NET, whole brain minus cerebellum for SERT).
-
[3H]-labeled neurotransmitters ([3H]dopamine, [3H]norepinephrine, [3H]serotonin).
-
Test compound: 4-HTMPIPO.
-
Sucrose buffer and Krebs-Henseleit buffer.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in sucrose buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in Krebs-Henseleit buffer.
-
Assay Setup: In tubes, pre-incubate the synaptosomes with varying concentrations of 4-HTMPIPO or vehicle at 37°C.
-
Uptake Initiation: Add the respective [3H]-labeled neurotransmitter to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes).
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped in the synaptosomes on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the amount of neurotransmitter uptake at each concentration of 4-HTMPIPO and calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of 4-HTMPIPO and use non-linear regression to determine the IC50 value.
Predicted Signaling Pathways
The interaction of 4-HTMPIPO with its primary targets is expected to modulate downstream signaling pathways.
Dopamine Transporter (DAT) Inhibition Signaling
By inhibiting DAT, 4-HTMPIPO would increase extracellular dopamine levels in the synapse, leading to enhanced activation of postsynaptic dopamine receptors (D1 and D2).
Signaling Pathway for DAT Inhibition
Caption: Signaling Pathway for DAT Inhibition.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
As a predicted antagonist at α4β2 nAChRs, 4-HTMPIPO would block the action of acetylcholine (ACh), thereby inhibiting ion influx and neuronal depolarization.
Signaling Pathway for nAChR Antagonism
Caption: Signaling Pathway for nAChR Antagonism.
Conclusion
References
Unveiling the Cannabinoid Receptor Affinity Profile of 4-HTMPIPO: A Technical Guide
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no public data was found for a compound specifically designated "4-HTMPIPO." The following guide is therefore presented as a template for researchers, scientists, and drug development professionals. It outlines the methodologies and data presentation formats that would be employed to characterize the cannabinoid receptor binding affinity of a novel compound, using established principles of cannabinoid pharmacology.
Quantitative Binding Affinity Data
A primary step in characterizing a novel cannabinoid ligand is to determine its binding affinity for the cannabinoid receptors, CB1 and CB2. This is typically expressed in terms of the inhibition constant (Kᵢ), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand. Other measures such as IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are also crucial for understanding the compound's potency and functional activity.
For a novel compound like 4-HTMPIPO, the data would be presented in a clear, tabular format for easy comparison with known cannabinoid ligands.
Table 1: Cannabinoid Receptor Binding Affinity and Functional Potency of 4-HTMPIPO (Hypothetical Data)
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) (cAMP Assay) | CB2 EC₅₀ (nM) (cAMP Assay) | Receptor Selectivity (CB1/CB2 Kᵢ Ratio) | Functional Activity |
| 4-HTMPIPO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| WIN55,212-2 (Reference) | 1.9 | 0.28 | 2.4 | 0.9 | 6.8 | Full Agonist |
| SR141716A (Rimonabant) (Reference) | 1.8 | 447 | - | - | 0.004 | Inverse Agonist/Antagonist |
| Δ⁹-THC (Reference) | 40.7 | 36.4 | 55.3 | 49.2 | 1.1 | Partial Agonist |
Experimental Protocols
The determination of cannabinoid receptor binding affinity and functional activity relies on a suite of well-established in vitro assays.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the cannabinoid receptors.
Experimental Workflow:
-
Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) or from animal brain tissue (for native CB1).
-
Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.
-
Incubation: The cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (4-HTMPIPO) are incubated together.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Radioligand Competition Binding Assay Workflow
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates the receptor).
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gᵢ/ₒ protein. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocol:
-
Cell Culture: Cells stably expressing the cannabinoid receptor of interest are cultured.
-
Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound.
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC₅₀ and efficacy.
Cannabinoid Receptor Signaling Pathways
The binding of a cannabinoid ligand to the CB1 or CB2 receptor initiates a cascade of intracellular signaling events. Understanding these pathways is fundamental to interpreting the functional data of a novel compound.
Generalized CB1/CB2 Receptor Signaling Pathway
Structure-Activity Relationships (SAR)
The binding affinity and functional activity of a cannabinoid ligand are intrinsically linked to its chemical structure. For novel compounds, understanding the structure-activity relationship (SAR) is crucial for lead optimization in drug discovery. While no specific SAR data for 4-HTMPIPO is available, general principles for synthetic cannabinoids can be considered.
General SAR Principles for Synthetic Cannabinoids
An In-Depth Technical Guide to the Cannabinoid Receptor Selectivity of 4-HTMPIPO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) selectivity profile of the synthetic ligand 4-hydroxytricyclic-MPIPO (4-HTMPIPO). A thorough review of available scientific literature reveals a current lack of specific binding affinity (Ki), potency (EC50/IC50), and efficacy (Emax) data for 4-HTMPIPO at either the CB1 or CB2 receptor. This guide outlines the standard experimental methodologies employed to characterize the receptor selectivity of novel cannabinoid ligands, providing a framework for the future evaluation of 4-HTMPIPO. Furthermore, it details the canonical signaling pathways of CB1 and CB2 receptors to provide context for potential functional outcomes of ligand binding.
Introduction to Cannabinoid Receptors
The endocannabinoid system, a crucial neuromodulatory system, primarily comprises two G-protein coupled receptors (GPCRs): the cannabinoid receptor 1 (CB1) and the cannabinoid receptor 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and peripheral tissues, playing a key role in inflammatory and immune responses.[1][2] The distinct tissue distribution and physiological roles of these receptors make the development of selective ligands a significant goal in drug discovery to achieve targeted therapeutic effects with minimal side effects.
Quantitative Analysis of 4-HTMPIPO Receptor Selectivity
A comprehensive search of scientific databases and literature has been conducted to obtain quantitative data on the binding affinity and functional activity of 4-HTMPIPO at CB1 and CB2 receptors.
Table 1: Binding Affinity of 4-HTMPIPO for Human CB1 and CB2 Receptors
| Ligand | Receptor | Ki (nM) | Radioligand | Source |
| 4-HTMPIPO | CB1 | Data Not Available | - | - |
| 4-HTMPIPO | CB2 | Data Not Available | - | - |
Table 2: Functional Activity of 4-HTMPIPO at Human CB1 and CB2 Receptors
| Ligand | Receptor | Assay Type | EC50/IC50 (nM) | Emax (%) | Source |
| 4-HTMPIPO | CB1 | - | Data Not Available | Data Not Available | - |
| 4-HTMPIPO | CB2 | - | Data Not Available | Data Not Available | - |
As indicated in the tables, there is currently no publicly available quantitative data to define the CB1 versus CB2 receptor selectivity of 4-HTMPIPO. The following sections outline the standard experimental protocols that would be necessary to generate this critical information.
Experimental Protocols for Determining Receptor Selectivity
The characterization of a novel ligand's interaction with cannabinoid receptors involves a series of in vitro assays to determine its binding affinity, functional activity, and signaling profile.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor. These assays measure the ability of an unlabeled compound (e.g., 4-HTMPIPO) to displace a radiolabeled ligand with known high affinity for the receptor from cell membranes expressing the target receptor.[1]
Experimental Workflow: Radioligand Binding Assay
References
Solubility Profile of 4-Hydroxytamoxifen: A Technical Guide
Disclaimer: Initial searches for "4-HTMPIPO" yielded minimal specific solubility data. The available quantitative data pertains to the structurally related and more extensively studied compound, 4-Hydroxytamoxifen (4-OHT). This guide therefore focuses on the solubility of 4-Hydroxytamoxifen. Researchers interested in 4-HTMPIPO should treat this information as a surrogate and conduct their own solubility assessments.
This technical guide provides a comprehensive overview of the solubility of 4-Hydroxytamoxifen (4-OHT) in various solvents, intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available data sheets and scientific literature.
Quantitative Solubility Data
The solubility of 4-Hydroxytamoxifen is dependent on the solvent and temperature. The following table summarizes the available quantitative data for common laboratory solvents.
| Solvent | Concentration | Conditions |
| Ethanol | ~20 mg/mL | With heating.[1][2][3][4] |
| Methanol | 10 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | - |
| Dimethylformamide (DMF) | ~20 mg/mL | - |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | Prepared by first dissolving in ethanol.[3][4] |
| 0.5% HPMC/1% Tween-80 in Saline | 20 mg/mL | Requires sonication to form a suspension.[5] |
| 10% DMSO in Corn Oil | 5 mg/mL | Requires sonication to form a suspension.[5] |
Experimental Protocols
Detailed experimental protocols for determining the solubility of 4-Hydroxytamoxifen were not explicitly available in the reviewed documents. However, a general methodology can be inferred based on the analytical techniques mentioned for the quantification of 4-OHT and its metabolites, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol for Solubility Determination via HPLC
A common method for determining the equilibrium solubility of a compound involves the following steps:
-
Preparation of Supersaturated Solutions: An excess amount of 4-Hydroxytamoxifen is added to a known volume of the test solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of 4-Hydroxytamoxifen in the clear, saturated solution is determined using a validated analytical method, typically HPLC with UV detection.
-
Standard Preparation: A series of standard solutions of 4-Hydroxytamoxifen with known concentrations are prepared in the same solvent.
-
Calibration Curve: The standard solutions are injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: The saturated solution is appropriately diluted and injected into the HPLC system. The concentration is then calculated from the calibration curve.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like 4-Hydroxytamoxifen.
Logical Relationship of 4-Hydroxytamoxifen Solubility
This diagram illustrates the general relationship between solvent polarity and the solubility of 4-Hydroxytamoxifen, a lipophilic compound.
References
An In-depth Technical Guide on the Stability and Degradation of 4-HTMPIPO
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific stability and degradation data for 4-hydroxytamoxifen (4-HTMPIPO) is not publicly available. 4-HTMPIPO, identified as a synthetic cannabinoid, is a derivative of UR-144.[1] The scientific community has not yet published detailed studies on its stability profile, degradation products, or specific signaling pathways related to its degradation.
This guide, therefore, provides a comprehensive framework based on established principles of pharmaceutical stability and forced degradation studies. It outlines the methodologies and logical workflows that would be employed to investigate the stability of a compound like 4-HTMPIPO.
Introduction to Stability and Forced Degradation Studies
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, also known as stress testing, are intentionally conducted to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3] These studies are essential for developing and validating stability-indicating analytical methods.[4]
The primary objectives of a forced degradation study for a compound like 4-HTMPIPO would be:
-
To identify the potential degradation products under various stress conditions.
-
To elucidate the degradation pathways.
-
To develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradation products.
-
To inform on appropriate formulation, packaging, and storage conditions.
Hypothetical Experimental Protocols for 4-HTMPIPO Stability Assessment
Based on general guidelines for forced degradation studies, the following experimental protocols would be applicable to investigate the stability of 4-HTMPIPO.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, would be the cornerstone of the stability assessment.[5]
Table 1: Hypothetical HPLC Method Parameters for 4-HTMPIPO Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds like synthetic cannabinoids. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities. Formic acid helps to improve peak shape and ionization in MS detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at an appropriate wavelength (e.g., 220 nm and 290 nm) and/or Mass Spectrometry (MS) | UV detection provides quantitative data, while MS provides structural information for the identification of degradation products. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Forced Degradation Conditions
Forced degradation studies would expose 4-HTMPIPO to a variety of stress conditions to induce degradation.
Table 2: Hypothetical Forced Degradation Study Conditions for 4-HTMPIPO
| Stress Condition | Reagent/Condition | Duration | Objective |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours (with sampling at intermediate time points) | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours (with sampling at intermediate time points) | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ | Up to 72 hours (with sampling at intermediate time points) | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | 60 °C | Up to 7 days (solid and in solution) | To determine the effect of heat on stability. |
| Photostability | ICH Q1B compliant light source (UV and visible light) | As per ICH guidelines | To assess sensitivity to light. |
Visualization of Workflows and Pathways
The following diagrams illustrate the logical flow of a forced degradation study and a hypothetical degradation pathway.
References
Analytical Standards for 4-HTMPIPO: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-HTMPIPO (4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one) is a synthetic compound of interest within the scientific community. This technical guide serves as a resource for professionals engaged in the research and development of this molecule. Due to the limited availability of public domain data, this document provides a foundational understanding based on computed properties and outlines general analytical methodologies applicable to its structural class.
Core Physicochemical Properties
While experimental data for 4-HTMPIPO is not widely published, computational models provide estimated physicochemical properties that are valuable for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₁NO₂ | PubChem[1] |
| Molecular Weight | 329.5 g/mol | PubChem[1] |
| IUPAC Name | 4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one | PubChem[1] |
| InChI Key | GWHGUYKAGQLPTQ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O | PubChem[1] |
| Monoisotopic Mass | 329.235479232 Da | PubChem[1] |
Prospective Analytical Methodologies
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is crucial for the quantification and purity assessment of 4-HTMPIPO.
-
Column: A reversed-phase C18 column is a logical starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
-
Detection: UV detection would be suitable due to the presence of a chromophore in the indole ring. The selection of an appropriate wavelength will require experimental determination.
-
Method Development: Optimization of the gradient, flow rate, and column temperature will be necessary to achieve optimal resolution and peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Derivatization: The hydroxyl group in 4-HTMPIPO may require derivatization (e.g., silylation) to improve its volatility and thermal stability for GC analysis.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable choice.
-
Ionization: Electron ionization (EI) would likely produce a characteristic fragmentation pattern that can be used for structural elucidation and library matching.
Spectroscopic Analysis
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is invaluable for confirming the elemental composition and identifying metabolites or impurities.
-
Ionization Source: Electrospray ionization (ESI) in positive mode would be appropriate for this molecule.
-
Data Acquisition: Full scan mode can be used for initial identification, while tandem MS (MS/MS) can provide structural information through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of organic molecules.
-
Experiments: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR experiments, such as COSY, HSQC, and HMBC, would be necessary to assign all protons and carbons and to confirm the connectivity of the molecule.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the mechanism of action or the signaling pathways associated with 4-HTMPIPO. Researchers investigating the biological activity of this compound will need to conduct initial screening assays to determine its pharmacological targets. A generalized workflow for such an investigation is proposed below.
Experimental Workflow for Analytical Characterization
The following diagram outlines a logical workflow for the comprehensive analytical characterization of a 4-HTMPIPO reference standard.
References
Metabolic Profiling of 4-HTMPIPO in Human Liver Microsomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The metabolic pathways and quantitative data presented in this document are hypothetical and for illustrative purposes. They are based on the known chemical structure of 4-HTMPIPO and general principles of drug metabolism, as specific experimental data for this compound is not publicly available.
Introduction
4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one, abbreviated as 4-HTMPIPO, is a chemical entity with a complex structure featuring an indole core, a pentyl side chain, and a substituted pentanone moiety. Understanding the metabolic fate of such molecules is a critical step in drug discovery and development. In vitro studies using human liver microsomes (HLMs) are a standard approach to investigate the initial phases of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] This guide provides a comprehensive overview of the plausible metabolic profiling of 4-HTMPIPO in HLMs, detailing hypothetical metabolic pathways, illustrative quantitative data, and standardized experimental protocols.
Hypothesized Metabolic Pathways of 4-HTMPIPO
Based on the structure of 4-HTMPIPO, several Phase I and Phase II metabolic transformations can be predicted. Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound.[2][4] These are often followed by Phase II reactions, where endogenous molecules are conjugated to the modified compound, further increasing water solubility and facilitating excretion.[5]
Phase I Metabolism:
The primary sites for oxidative metabolism by CYP enzymes are likely the indole ring, the pentyl side chain, and the ketone group.[4][6]
-
Hydroxylation: Addition of a hydroxyl group can occur at various positions on the indole ring and the pentyl chain.
-
N-dealkylation: Cleavage of the pentyl group from the indole nitrogen is a common metabolic pathway for N-alkylated indoles.
-
Ketone Reduction: The ketone group can be reduced to a secondary alcohol.
-
Oxidation of Alkyl Chain: The terminal methyl group of the pentyl chain can undergo oxidation to form a primary alcohol, which can be further oxidized to a carboxylic acid.
Phase II Metabolism:
The primary hydroxyl group on the parent molecule and any hydroxylated metabolites formed during Phase I can undergo conjugation reactions.[5][7]
-
Glucuronidation: Addition of glucuronic acid is a major Phase II pathway.
-
Sulfation: Conjugation with a sulfonate group is another possibility.
Illustrative Quantitative Data
The following tables present hypothetical quantitative data for the metabolic profiling of 4-HTMPIPO.
Table 1: Hypothetical Metabolite Identification of 4-HTMPIPO in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | Molecular Formula | [M+H]⁺ (m/z) | Retention Time (min) |
| M1 | Indole Hydroxylation | C₂₁H₃₁NO₃ | 346.24 | 4.8 |
| M2 | Pentyl Chain Hydroxylation | C₂₁H₃₁NO₃ | 346.24 | 5.2 |
| M3 | N-dealkylation | C₁₆H₂₁NO₂ | 260.16 | 6.5 |
| M4 | Ketone Reduction | C₂₁H₃₃NO₂ | 332.26 | 5.9 |
| M5 | Terminal Oxidation of Pentyl Chain (Carboxylic Acid) | C₂₁H₂₉NO₄ | 360.21 | 4.2 |
| M6 | Glucuronide of Parent | C₂₇H₃₉NO₈ | 506.27 | 3.5 |
| M7 | Glucuronide of M1 | C₂₇H₃₉NO₉ | 522.26 | 3.1 |
Table 2: Hypothetical Enzyme Kinetics for the Formation of Major 4-HTMPIPO Metabolites
| Metabolic Pathway | Apparent Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| M1 Formation | 15 | 250 | 16.7 |
| M2 Formation | 25 | 400 | 16.0 |
| M3 Formation | 50 | 150 | 3.0 |
| M4 Formation | 30 | 300 | 10.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the metabolic profiling of 4-HTMPIPO in human liver microsomes.
Human Liver Microsome Incubation
-
Materials:
-
Pooled human liver microsomes (from at least 10 donors)
-
4-HTMPIPO (dissolved in a suitable organic solvent like DMSO, final concentration ≤ 0.2%)[3]
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]
-
Magnesium chloride (MgCl₂)
-
Control compounds (e.g., testosterone for CYP3A4 activity)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
-
Incubation Procedure:
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer, and MgCl₂ in a microcentrifuge tube.[1]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 4-HTMPIPO (final concentration, e.g., 1 µM) and the NADPH regenerating system.[8]
-
Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Include control incubations: without NADPH to check for non-enzymatic degradation, and with heat-inactivated microsomes to confirm enzyme activity.[9]
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis for Metabolite Identification
-
Instrumentation:
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute compounds of varying polarity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for initial screening, followed by data-dependent MS/MS (or product ion scans) for structural elucidation of potential metabolites.[10]
-
Mass Range: m/z 100-1000.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS to generate fragment ions.
-
Data Analysis
-
Metabolite Identification:
-
Process the raw LC-MS data using appropriate software.
-
Identify potential metabolites by comparing the chromatograms of the test incubations with the control incubations.
-
Extract the exact mass of potential metabolites and predict their elemental composition.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites.[11]
-
-
Enzyme Kinetics:
-
Quantify the formation of each major metabolite at different substrate concentrations.
-
Plot the initial velocity of metabolite formation against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Kₘ and Vₘₐₓ values.
-
Calculate the intrinsic clearance (CLᵢₙₜ) as the ratio of Vₘₐₓ to Kₘ.
-
Visualizations
Caption: Hypothesized metabolic pathway of 4-HTMPIPO.
Caption: Experimental workflow for metabolic profiling.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxytamoxifen sulfation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oyc.co.jp [oyc.co.jp]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 4-Hydroxytamoxifen-Piperidine (4-HTMPIPO) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxytamoxifen-piperidine (4-HTMPIPO) is a derivative of 4-hydroxytamoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen. Accurate quantification of such compounds is critical in drug development, pharmacokinetic studies, and therapeutic drug monitoring to ensure safety and efficacy. This document provides a detailed protocol for the sensitive and selective quantification of 4-HTMPIPO in biological matrices, such as plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust and reliable, addressing the challenges of analyzing complex biological samples.
Experimental Protocols
A highly selective and sensitive LC-MS/MS method is essential for the accurate quantification of tamoxifen and its metabolites to avoid analytical discrepancies.[1] This protocol outlines a validated approach for the determination of 4-HTMPIPO.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from biological fluids like plasma or serum.[2]
-
Materials:
-
Plasma or serum samples
-
Ice-cold acetonitrile
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled 4-HTMPIPO or a structurally similar compound)
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
1.5 mL microcentrifuge tubes
-
-
Procedure:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid Chromatography
The chromatographic separation is critical for resolving the analyte of interest from other matrix components.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
-
Chromatographic Conditions:
-
Column: A C18 analytical column is recommended for the separation.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is employed to achieve optimal separation. An example gradient is as follows:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.5 min: 80% to 20% B
-
6.5-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry
Tandem mass spectrometry provides the high selectivity and sensitivity required for quantification in complex matrices.
-
Instrumentation:
-
A triple quadrupole mass spectrometer is well-suited for this application.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The instrument will be operated in MRM mode to monitor specific precursor-to-product ion transitions for 4-HTMPIPO and the internal standard. The exact m/z values for these transitions will need to be determined by direct infusion of the analytical standards.
-
Source Parameters:
-
Ion Spray Voltage: 5500 V
-
Ion Source Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas (CUR): 35 psi
-
Collisionally Activated Dissociation (CAD) Gas: Medium
-
-
4. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[3] Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to check for interferences.
-
Linearity: Determined by a calibration curve prepared by spiking known concentrations of 4-HTMPIPO into the blank matrix. A linear range of 0.1 to 100 ng/mL is a typical target.[3]
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte is assessed.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) is evaluated.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Analytical Column |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Monitored Transitions | Specific MRM transitions for 4-HTMPIPO and Internal Standard (to be determined) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Table 2: Method Validation Summary (Illustrative Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| LLOQ | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | <15% (<20% for LLOQ) |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal and compensated by Internal Standard |
| Stability | Stable for 3 freeze-thaw cycles and 24 hours at room temperature |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of 4-HTMPIPO from sample collection to data analysis.
Signaling Pathway Context
4-HTMPIPO is a derivative of 4-hydroxytamoxifen, which exerts its primary pharmacological effect by modulating the estrogen receptor (ER). The following diagram provides a simplified representation of the estrogen signaling pathway, which is the likely target of 4-HTMPIPO.
This application note provides a comprehensive and detailed protocol for the quantification of 4-HTMPIPO using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be sensitive, selective, and robust for use in various research and development settings. Adherence to proper method validation procedures is crucial to ensure the generation of high-quality, reliable data.
References
- 1. Importance of highly selective LC-MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Detection and Quantification of 4-HTMPIPO in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the detection and quantification of 4-HTMPIPO (4-Hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone), a synthetic cannabinoid, in biological matrices such as urine. Due to the presence of polar functional groups (a hydroxyl and a ketone group), direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. This protocol employs a robust sample preparation procedure involving enzymatic hydrolysis and liquid-liquid extraction, followed by a two-step chemical derivatization process. The derivatization, consisting of methoximation followed by silylation, enhances the thermal stability and volatility of the analyte, enabling sensitive and reliable quantification by GC-MS. This method is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances.
Introduction
Synthetic cannabinoids represent a large and evolving class of novel psychoactive substances (NPS). 4-HTMPIPO is a synthetic cannabinoid characterized by an indole core, a pentyl side chain, and a substituted pentanone moiety containing both hydroxyl and ketone functional groups. The analysis of such compounds in biological matrices is crucial for forensic toxicology, clinical research, and understanding their metabolism and pharmacokinetics.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of drugs of abuse. However, the polar nature of many synthetic cannabinoid metabolites, including those with hydroxyl groups like 4-HTMPIPO, makes them unsuitable for direct GC-MS analysis. Chemical derivatization is a necessary step to cap these polar functional groups, thereby increasing the analyte's volatility and thermal stability, which improves chromatographic peak shape and overall method sensitivity.[1]
This protocol is based on established methodologies for the GC-MS analysis of hydroxylated synthetic cannabinoids and other compounds with similar functional groups.[2][3] It describes a liquid-liquid extraction for sample clean-up and a two-step derivatization procedure prior to GC-MS analysis in full scan and selected ion monitoring (SIM) modes.
Experimental Protocol
Materials and Reagents
-
4-HTMPIPO reference standard
-
Internal Standard (IS) (e.g., JWH-018-d9 N-(5-hydroxypentyl) metabolite)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
β-glucuronidase (from Helix pomatia)
-
Phosphate buffer (pH 6.8)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Methoxyamine hydrochloride (MeOx·HCl)
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
Sample Preparation (Urine)
-
Hydrolysis: To 1 mL of urine sample in a glass tube, add 50 µL of the internal standard solution and 1 mL of phosphate buffer (pH 6.8). Add 20 µL of β-glucuronidase. Vortex and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.[2]
-
pH Adjustment: After cooling to room temperature, adjust the sample pH to approximately 9-10 with 1M NaOH.
-
Liquid-Liquid Extraction (LLE): Add 3 mL of a hexane:ethyl acetate (9:1, v/v) mixture. Vortex for 10 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Methoximation: Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and heat at 70°C for 30 minutes. This step converts the ketone group to a methoxime, preventing enolization and the formation of multiple derivatives.
-
Silylation: After cooling, add 50 µL of MSTFA + 1% TMCS. Vortex and heat at 70°C for another 30 minutes. This step converts the polar hydroxyl group into a nonpolar trimethylsilyl (TMS) ether.[2]
-
Final Preparation: After cooling, the sample is ready for GC-MS analysis.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[2]
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 250°C.
-
Ramp 2: 10°C/min to 310°C, hold for 5 minutes.
-
-
MS Transfer Line: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for qualitative analysis and peak identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis. Monitor characteristic ions for derivatized 4-HTMPIPO and the internal standard.
-
Expected Results
Mass Spectral Data
The derivatization process adds a methoxime group (mass increase of 29 Da) and a trimethylsilyl group (mass increase of 72 Da) to the parent 4-HTMPIPO molecule (MW: 343.48 g/mol ). The resulting derivative will have a molecular weight of 444.66 g/mol . The mass spectrum is expected to show a molecular ion (M+) at m/z 444. A prominent fragment ion resulting from the loss of a methyl group from the TMS moiety (M-15) is expected at m/z 429.[1] Other characteristic fragment ions will arise from the cleavage of the pentanone side chain and the indole ring structure.
Predicted Quantitation Ions for Derivatized 4-HTMPIPO (SIM Mode):
| Ion Type | Predicted m/z | Notes |
| Quantifier Ion | 429 | [M-15]+, typically a strong signal |
| Qualifier Ion 1 | 444 | Molecular Ion [M]+ |
| Qualifier Ion 2 | TBD | A characteristic fragment ion |
| Qualifier Ion 3 | TBD | Another characteristic fragment ion |
TBD: To be determined from the analysis of a reference standard.
Quantitative Data
The following table presents representative method validation parameters that can be expected for an assay of this type, based on published data for other synthetic cannabinoids.[4] Actual performance should be determined during in-house method validation.
| Parameter | Expected Performance Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Diagrams
Caption: Experimental workflow for GC-MS analysis of 4-HTMPIPO.
Caption: Two-step derivatization pathway for 4-HTMPIPO.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Application Notes and Protocols for Developing In Vitro Assays for 4-HTMPIPO Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxytetramethyl-1-piperidinyl)oxy (4-HTMPIPO) is a synthetic compound of interest for its potential pharmacological activities. As research into novel therapeutic agents expands, it is crucial to characterize the mechanism of action of such compounds. A primary step in this characterization is to determine their interaction with cellular targets, such as G-protein coupled receptors (GPCRs). The orphan receptor GPR55 has emerged as a potential target for cannabinoid-like ligands and is implicated in various physiological processes, including pain, inflammation, and bone biology.[1][2]
GPR55 is known to signal through various G-protein pathways, including Gq, G12, and G13.[1] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium. Activation of G12/G13 pathways engages RhoA, a key regulator of the cytoskeleton.[1] Furthermore, downstream signaling can involve the activation of the MAPK/ERK pathway.[3]
These application notes provide a detailed framework for developing and implementing a suite of in vitro assays to determine the activity and characterize the pharmacological profile of 4-HTMPIPO, with a focus on its potential interaction with the GPR55 receptor. The protocols outlined below include radioligand binding assays to assess binding affinity, and functional assays such as calcium mobilization, cAMP modulation, and β-arrestin recruitment to elucidate the compound's efficacy and signaling pathway.
GPR55 Signaling Pathways
Activation of GPR55 by an agonist such as Lysophosphatidylinositol (LPI) or a synthetic ligand initiates a cascade of intracellular events.[1] The receptor can couple to multiple G-protein families, leading to diverse cellular responses. The primary pathways are depicted below.
Caption: GPR55 signaling pathways initiated by agonist binding.
Key In Vitro Assays for 4-HTMPIPO Activity
A panel of assays is recommended to build a comprehensive pharmacological profile of 4-HTMPIPO.
-
Radioligand Binding Assay: Determines the affinity (Ki) of 4-HTMPIPO for the GPR55 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Calcium Mobilization Assay: A primary functional assay to measure GPR55 activation through the Gq pathway by detecting transient increases in intracellular calcium.[4]
-
cAMP Modulation Assay: Measures the ability of 4-HTMPIPO to modulate cyclic AMP levels, which is useful for assessing potential Gi/Gs coupling or for selectivity screening against other GPCRs.[5]
-
β-Arrestin Recruitment Assay: A G-protein-independent assay that measures receptor activation by quantifying the recruitment of β-arrestin protein to the receptor.[6][7]
-
ERK Phosphorylation Assay: Measures the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade, to confirm functional activation.[3]
Experimental Protocols & Workflows
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of 4-HTMPIPO to human GPR55 expressed in CHO or HEK293 cell membranes.[3][8] The assay measures the displacement of a radiolabeled cannabinoid ligand, [3H]CP55,940, which is known to bind GPR55.[3][8]
Caption: Workflow for the radioligand binding assay.
Materials:
-
CHO or HEK293 cells stably expressing human GPR55 (hGPR55)
-
Cell membrane preparations from hGPR55-expressing cells
-
[3H]CP55,940 (radioligand)
-
4-HTMPIPO (test compound)
-
CP55,940 (unlabeled, for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Compound Preparation: Prepare serial dilutions of 4-HTMPIPO in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester/filtration manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of 4-HTMPIPO.
-
Determine the IC50 value (concentration of 4-HTMPIPO that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay Protocol
This assay measures the activation of the Gq pathway by detecting changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9][10]
Caption: Workflow for the calcium mobilization assay.
Materials:
-
CHO or HEK293 cells stably expressing hGPR55
-
Culture medium (e.g., Ham's F12 + 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM or other calcium indicator dye
-
Probenecid (anion-exchange transport inhibitor, helps retain dye)
-
Pluronic F-127 (non-ionic surfactant, aids dye solubilization)
-
4-HTMPIPO
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed hGPR55-expressing cells into assay plates at a density of 40,000-60,000 cells/well and incubate overnight at 37°C, 5% CO2.[10]
-
Dye Loading:
-
Prepare a dye loading solution in assay buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM), 2.5 mM probenecid, and 0.04% Pluronic F-127.[10]
-
Remove the culture medium from the cells and add 50-100 µL of dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[9][10]
-
-
Compound Preparation: Prepare serial dilutions of 4-HTMPIPO in assay buffer at 4-5x the final desired concentration.
-
Assay Performance:
-
Place the cell plate and compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds 20-25 µL of the 4-HTMPIPO dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds, measuring the peak fluorescence response.[10]
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU or % of maximal response against the log concentration of 4-HTMPIPO.
-
Determine the EC50 value (concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
cAMP Modulation Assay Protocol
This competitive immunoassay measures changes in intracellular cAMP levels. It is used to determine if a ligand activates Gs (increasing cAMP) or Gi (decreasing forskolin-stimulated cAMP) coupled receptors.
Caption: Workflow for the cAMP modulation assay.
Materials:
-
CHO or HEK293 cells expressing hGPR55
-
Stimulation Buffer (e.g., DPBS with Ca2+/Mg2+)
-
IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation)[11]
-
Forskolin (adenylyl cyclase activator, for Gi pathway studies)
-
4-HTMPIPO
-
Commercial cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA-based)[5]
-
Assay plates (as per kit instructions)
-
Plate reader compatible with the chosen assay kit
Procedure (for Gi pathway):
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired concentration.
-
Compound & Reagent Addition:
-
Dispense cells into the assay plate.
-
Prepare a stimulation solution containing 4-HTMPIPO serial dilutions, a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production), and a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM).[11]
-
Add the stimulation solution to the cells.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 30 minutes.[12]
-
Lysis and Detection: Add the cell lysis and cAMP detection reagents as per the manufacturer's protocol of the chosen kit. This typically involves a labeled cAMP analog and a specific antibody.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.[5]
-
Signal Reading: Read the plate on a compatible plate reader. In competitive assays, the signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of 4-HTMPIPO.
-
Determine the IC50 value (concentration that inhibits 50% of the forskolin-stimulated response).
-
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison and interpretation.
Table 1: Binding Affinity of 4-HTMPIPO at GPR55
| Compound | Radioligand | Cell Line | Ki (nM) ± SEM |
|---|---|---|---|
| 4-HTMPIPO | [3H]CP55,940 | CHO-hGPR55 | Value |
| CP55,940 (Control) | [3H]CP55,940 | CHO-hGPR55 | Value |
Table 2: Functional Activity of 4-HTMPIPO in GPR55 Assays
| Assay | Cell Line | Parameter | 4-HTMPIPOEC50 / IC50 (nM) ± SEM |
|---|---|---|---|
| Calcium Mobilization | CHO-hGPR55 | EC50 | Value |
| cAMP (Gi) Assay | CHO-hGPR55 | IC50 | Value |
| β-Arrestin Recruitment | U2OS-hGPR55 | EC50 | Value |
| p-ERK Activation | HEK293-hGPR55 | EC50 | Value |
Selectivity Profiling
To ensure the observed activity is specific to GPR55, 4-HTMPIPO should be tested in counter-screens against related receptors, particularly the cannabinoid receptors CB1 and CB2.[6][7] The assays described above can be adapted for cells expressing these receptors.
Table 3: Selectivity Profile of 4-HTMPIPO
| Receptor | Assay Type | Parameter | Activity (EC50 / IC50 / Ki in nM) | Selectivity (Fold vs GPR55) |
|---|---|---|---|---|
| GPR55 | Calcium Mobilization | EC50 | Value | - |
| CB1 | cAMP (Gi) Assay | IC50 | Value | Value |
| CB2 | cAMP (Gi) Assay | IC50 | Value | Value |
Conclusion
This document provides a comprehensive guide with detailed protocols for the in vitro characterization of 4-HTMPIPO's activity, focusing on the GPR55 receptor. By employing a combination of binding and functional assays, researchers can determine the compound's affinity, potency, and efficacy, as well as elucidate the specific signaling pathways it modulates. This systematic approach is fundamental for advancing the understanding of novel compounds and evaluating their therapeutic potential.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orphan receptor GPR55 is a novel cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mesoscale.com [mesoscale.com]
Cell-based Functional Assays for 4-HTMPIPO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-HTMPIPO is a synthetic cannabinoid, identified as a derivative of the compound UR-144. As of the current date, there is a notable absence of published scientific literature detailing the in vitro or in vivo pharmacology of 4-HTMPIPO. Consequently, its specific molecular targets and the signaling pathways it modulates have not been formally characterized.
However, based on its structural relationship to UR-144, a known potent agonist for the cannabinoid receptors CB1 and CB2, it is highly probable that 4-HTMPIPO also acts on these receptors. Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels.
This document provides detailed protocols for a panel of cell-based functional assays that are industry standards for characterizing the activity of synthetic cannabinoids at Gi/o-coupled GPCRs. While these protocols are not specific to 4-HTMPIPO, they represent the foundational assays that would be employed to determine its pharmacological profile, including its potency and efficacy at CB1 and CB2 receptors.
Quantitative Data Summary for Parent Compound (UR-144)
To provide a frame of reference, the following table summarizes the available quantitative data for the parent compound, UR-144. This data illustrates the expected format for summarizing results from the described assays.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| UR-144 | Human CB1 | Radioligand Binding | Ki | 150 nM | [1] |
| UR-144 | Human CB2 | Radioligand Binding | Ki | 1.8 nM | [1][2] |
| UR-144 | Human CB1 | Functional Assay | EC50 | 421 nM | [1] |
| UR-144 | Human CB2 | Functional Assay | EC50 | 72 nM | [1] |
| UR-144 | Human CB1 | GTPγS Binding | EC50 | 8.5 ng/mL | [3] |
| UR-144 | Human CB2 | GTPγS Binding | EC50 | 3.6 ng/mL | [3] |
Signaling Pathway
The activation of cannabinoid receptors CB1 and CB2 by an agonist like 4-HTMPIPO is expected to initiate the Gi/o signaling pathway. The diagram below illustrates this cascade, which is the basis for the functional assays described in this document.
Caption: Gi/o-coupled GPCR signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key cell-based functional assays to characterize the activity of 4-HTMPIPO.
cAMP Accumulation Assay
Principle: This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP). Gi-coupled receptors, when activated by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin. The inhibitory effect of the test compound is then quantified by measuring the reduction in forskolin-stimulated cAMP levels. Common methods for cAMP detection include Homogeneous Time-Resolved Fluorescence (HTRF) and enzyme-linked immunosorbent assays (ELISA).[4][5][6]
Protocol:
-
Cell Culture:
-
Culture cells stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate cells in 384-well white opaque microplates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-HTMPIPO in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a concentration-response curve (e.g., 10 µM to 0.1 nM).
-
-
Assay Procedure:
-
Remove culture medium from the wells.
-
Add 10 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Add 5 µL of the diluted 4-HTMPIPO or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of forskolin (final concentration of 5-10 µM, to be optimized) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit (e.g., HTRF cAMP Gi kit).[4]
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert raw data (e.g., HTRF ratio) to cAMP concentrations using the standard curve.
-
Normalize the data as a percentage of the forskolin-stimulated response.
-
Plot the normalized response against the logarithm of the 4-HTMPIPO concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. soft-tox.org [soft-tox.org]
- 3. marshall.edu [marshall.edu]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
Animal Models for Studying Synthetic Cannabinoid Effects: Application Notes and Protocols
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the in vitro or in vivo pharmacology of the specific synthetic cannabinoid 4-HTMPIPO (4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone). Therefore, this document provides a comprehensive overview of the animal models, experimental protocols, and signaling pathways commonly utilized to study the effects of synthetic cannabinoids as a class of compounds. The methodologies described herein are applicable for investigating the pharmacological profile of novel synthetic cannabinoids like 4-HTMPIPO.
Introduction
Synthetic cannabinoids (SCs) are a large and structurally diverse class of psychoactive substances that act as agonists at cannabinoid receptors, primarily the CB1 and CB2 receptors.[1][2] These compounds often exhibit higher potency and efficacy compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[3][4] Animal models are crucial for characterizing the pharmacological effects, abuse potential, and potential therapeutic applications of novel SCs.[2][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of rodent models to study the effects of synthetic cannabinoids.
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids primarily exert their effects by binding to and activating cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1][6]
-
CB1 Receptors: Predominantly expressed in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects of cannabinoids.[7] Activation of CB1 receptors by SCs leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6] This ultimately results in the modulation of neurotransmitter release.[7]
-
CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are involved in modulating inflammation and immune responses.[8][9] Similar to CB1 receptors, CB2 receptor activation also leads to the inhibition of adenylyl cyclase and activation of MAPK pathways.[8][9]
Some synthetic cannabinoids may also exhibit biased agonism, preferentially activating certain downstream signaling pathways over others, which could contribute to their diverse and sometimes severe adverse effects.[10][11]
Animal Models for Addiction Potential
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[12][13] Animals learn to associate a specific environment with the effects of the drug.[14]
Experimental Protocol:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[8][14]
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.[13]
-
Conditioning: Over several days, the animal receives the synthetic cannabinoid in one compartment and a vehicle control in the other.[12][15]
-
Post-conditioning (Test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.[13]
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.[13]
Intravenous Self-Administration (IVSA)
The IVSA model is the gold standard for assessing the reinforcing properties and abuse liability of a drug.[16][17] Animals learn to perform an action (e.g., lever press) to receive an intravenous infusion of the drug.[16][18]
Experimental Protocol:
-
Apparatus: An operant conditioning chamber equipped with levers, a drug infusion pump, and a catheter system.[16][19]
-
Procedure:
-
Surgery: A catheter is surgically implanted into the jugular vein of the animal.[16]
-
Acquisition: Animals are trained to press a lever to receive an infusion of the synthetic cannabinoid.[16][18]
-
Maintenance: Once the behavior is established, various reinforcement schedules can be implemented to assess the motivation to obtain the drug.
-
Extinction and Reinstatement: The drug is withheld to extinguish the lever-pressing behavior. Reinstatement of drug-seeking behavior can then be triggered by drug-associated cues, a small priming dose of the drug, or stress.[20]
-
-
Data Analysis: The number of lever presses and infusions are recorded to determine the reinforcing efficacy of the drug.[16]
Animal Model for Psychosis-Like Effects
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[17][21] Deficits in PPI are observed in psychiatric disorders like schizophrenia and can be induced by psychoactive drugs.[17][20]
Experimental Protocol:
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.[22][23]
-
Procedure:
-
Data Analysis: The startle response is measured as the peak amplitude of the motor response. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.[22][24]
Animal Model for Cognitive Effects
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory.[25][26] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[27][28]
Experimental Protocol:
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena.[7][25]
-
Familiarization/Training Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.[7][27]
-
Test Phase: After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.[27][25]
-
-
Data Analysis: A discrimination index is calculated based on the time spent exploring the novel versus the familiar object. A higher discrimination index indicates better recognition memory.[25]
Data Presentation
Table 1: Representative Data from Behavioral Assays with Synthetic Cannabinoids in Rodents
| Behavioral Assay | Animal Model | Synthetic Cannabinoid (Dose) | Key Finding |
| Conditioned Place Preference | Rat | HU210 (0.1 mg/kg, i.p.) | Induced significant place preference, indicating rewarding effects.[29] |
| Intravenous Self-Administration | Rat | JWH-018 (various doses) | Maintained self-administration, demonstrating reinforcing properties.[30] |
| Prepulse Inhibition | Mouse | WIN 55,212-2 (various doses) | Dose-dependently disrupted PPI, suggesting psychosis-like effects. |
| Novel Object Recognition | Mouse | 4F-ABUTINACA (1, 2, 4 mg/kg) | Impaired recognition memory in both adolescent and adult mice.[31][32] |
Note: The specific outcomes of these assays will vary depending on the synthetic cannabinoid being tested, the dose administered, the animal species and strain, and the specific experimental parameters.
Conclusion
The animal models and protocols described in this document provide a robust framework for the preclinical evaluation of synthetic cannabinoids like 4-HTMPIPO. By utilizing a combination of behavioral and neurochemical techniques, researchers can elucidate the pharmacological effects, abuse potential, and underlying mechanisms of action of these novel psychoactive substances. This information is critical for informing public health policies, developing potential therapeutic applications, and understanding the risks associated with the use of synthetic cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Old and new synthetic cannabinoids: lessons from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 14. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for intravenous self administration in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. maze.conductscience.com [maze.conductscience.com]
- 29. Cannabinoid-Elicited Conditioned Place Preference in a Modified Behavioral Paradigm [jstage.jst.go.jp]
- 30. animalab.eu [animalab.eu]
- 31. mdpi.com [mdpi.com]
- 32. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with 4-HTMPIPO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of 4-HTMPIPO with muscarinic acetylcholine receptors (mAChRs). The provided methodologies cover saturation and competition binding assays, crucial for determining the affinity of the ligand and the density of the receptors.
Introduction
4-HTMPIPO (4-hydroxy-1,2,5-thiadiazol-3-yl)methyl-piperidine is a muscarinic receptor ligand. Understanding its binding characteristics is essential for elucidating its pharmacological profile. Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor. These assays typically involve incubating a radiolabeled form of the ligand with a biological sample containing the receptor of interest and then separating the bound from the free radioligand to measure the amount of specific binding.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following protocols are representative for radioligand binding assays targeting muscarinic receptors and can be adapted for use with radiolabeled 4-HTMPIPO (e.g., [³H]4-HTMPIPO).
Materials and Reagents
-
Radioligand: [³H]4-HTMPIPO (requires custom synthesis and radiolabeling). Alternatively, a commercially available muscarinic radioligand like [³H]-N-methylscopolamine ([³H]-NMS) can be used for competition assays with unlabeled 4-HTMPIPO.
-
Unlabeled Ligand: 4-HTMPIPO.
-
Receptor Source: Membranes from cells stably expressing individual human muscarinic receptor subtypes (M1-M5) or tissue homogenates known to express the target receptor (e.g., rat brain cortex for M1, heart for M2, submandibular gland for M3).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Non-specific Binding Control: Atropine (10 µM) or another suitable muscarinic antagonist.
-
Glass Fiber Filters: Type GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 1 hour to reduce non-specific binding.[2]
-
Scintillation Cocktail: Appropriate for tritium counting.
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter, refrigerated centrifuge.
Experimental Workflow
Protocol 1: Saturation Binding Assay (to determine Kd and Bmax of [³H]4-HTMPIPO)
-
Preparation of Reagents:
-
Prepare serial dilutions of [³H]4-HTMPIPO in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd value.
-
Prepare receptor membranes at a concentration that results in less than 10% of the total radioligand being bound.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]4-HTMPIPO.
-
For each concentration, prepare wells for "Total Binding" and "Non-specific Binding".
-
To "Total Binding" wells, add 50 µL of assay buffer.
-
To "Non-specific Binding" wells, add 50 µL of 10 µM atropine in assay buffer.
-
-
Incubation:
-
Add 100 µL of the appropriate [³H]4-HTMPIPO dilution to each well.
-
Add 50 µL of the receptor membrane suspension to each well to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes). Incubation time should be optimized in preliminary experiments.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the average non-specific binding from the average total binding for each radioligand concentration.
-
Plot the specific binding versus the concentration of [³H]4-HTMPIPO.
-
Analyze the data using non-linear regression analysis (one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Protocol 2: Competition Binding Assay (to determine the Ki of unlabeled 4-HTMPIPO)
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled 4-HTMPIPO in assay buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a solution of a suitable radioligand (e.g., [³H]-NMS) at a concentration close to its Kd value.
-
Prepare receptor membranes as in the saturation assay.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each concentration of unlabeled 4-HTMPIPO.
-
Include wells for "Total Binding" (no competing ligand) and "Non-specific Binding" (10 µM atropine).
-
-
Incubation:
-
Add 50 µL of the appropriate dilution of unlabeled 4-HTMPIPO or control solutions to the wells.
-
Add 50 µL of the radioligand solution to all wells.
-
Initiate the reaction by adding 100 µL of the receptor membrane suspension. The final assay volume is 200 µL.
-
Incubate to equilibrium as determined previously.
-
-
Separation and Quantification:
-
Follow steps 4 and 5 from the saturation binding assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of unlabeled 4-HTMPIPO.
-
Plot the percentage of specific binding against the log concentration of 4-HTMPIPO.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of 4-HTMPIPO that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from a separate saturation binding experiment).
-
-
Data Presentation
The following table presents the binding affinities (pKi values) for the structurally related muscarinic antagonist 4-DAMP at the five human muscarinic receptor subtypes. The pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Note: This data is for 4-DAMP and is provided as an example due to the lack of publicly available data for 4-HTMPIPO.
| Receptor Subtype | Ligand | pKi | Ki (nM) |
| M1 | 4-DAMP | 8.3 | 5.0 |
| M2 | 4-DAMP | 8.0 | 10.0 |
| M3 | 4-DAMP | 9.3 | 0.5 |
| M4 | 4-DAMP | 7.9 | 12.6 |
| M5 | 4-DAMP | 8.9 | 1.3 |
Data is illustrative and compiled from various sources for the reference compound 4-DAMP.[3]
Conclusion
The protocols outlined in these application notes provide a robust framework for the characterization of 4-HTMPIPO's binding to muscarinic receptors. By performing saturation and competition binding assays, researchers can determine key pharmacological parameters such as Kd, Bmax, and Ki. This information is critical for understanding the potency and selectivity of 4-HTMPIPO, which is fundamental for its further development as a research tool or therapeutic agent. It is imperative to note that the specific conditions for an assay with [³H]4-HTMPIPO, such as incubation time and receptor concentration, will require optimization.
References
Application Notes and Protocols for 4-HTMPIPO Sample Preparation from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-HTMPIPO is a compound of interest in various research fields. Accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed protocols for sample preparation of 4-HTMPIPO using protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available instrumentation.
-
Protein Precipitation (PPT): A simple and rapid method suitable for initial screening and high-throughput analysis. It involves adding a solvent to the sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids. It is effective for removing interferences and concentrating the analyte.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix. It provides cleaner extracts and higher concentration factors compared to PPT and LLE.
Quantitative Data Summary (Based on 4-hydroxytamoxifen)
The following tables summarize typical quantitative performance parameters obtained for the analysis of the structurally similar compound, 4-hydroxytamoxifen, in human plasma using LC-MS/MS. These values should be considered as a guide and must be established for 4-HTMPIPO through method validation.
Table 1: LC-MS/MS Method Parameters for 4-hydroxytamoxifen
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Inter-day Precision (CV%) | < 15% |
| Inter-day Accuracy (%) | 85 - 115% |
| Recovery | > 85% |
Table 2: Comparison of Sample Preparation Techniques for 4-hydroxytamoxifen
| Technique | Pros | Cons | Typical Recovery (%) |
| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for matrix effects | 85 - 95% |
| Liquid-Liquid Extraction | Good cleanup, high recovery | More labor-intensive, requires solvent evaporation | 90 - 105% |
| Solid-Phase Extraction | Excellent cleanup, high concentration factor, automation friendly | More expensive, requires method development | > 95% |
Experimental Protocols
4.1. General Considerations
-
Internal Standard (IS): A stable isotope-labeled analog of 4-HTMPIPO (e.g., 4-HTMPIPO-d4) is highly recommended for accurate quantification. If unavailable, a structurally similar compound with similar extraction and ionization properties can be used.
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. It is crucial to evaluate and minimize matrix effects during method development and validation.
-
Stability: The stability of 4-HTMPIPO in the biological matrix and in processed samples should be thoroughly investigated under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.
4.2. Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This protocol is a rapid method for the extraction of 4-HTMPIPO from plasma or serum.
Materials:
-
Biological plasma/serum samples
-
4-HTMPIPO standard solutions
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) with 0.1% formic acid (FA), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution.
-
Add 300 µL of ice-cold ACN with 0.1% FA.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
Vortex briefly and inject into the LC-MS/MS system.
4.3. Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
This protocol is suitable for the extraction of 4-HTMPIPO from urine samples.
Materials:
-
Urine samples
-
4-HTMPIPO standard solutions
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5%)
-
Glass centrifuge tubes (10 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of urine sample into a 10 mL glass centrifuge tube.
-
Add 20 µL of IS working solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 5 mL of MTBE.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
4.4. Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenate
This protocol provides a clean extract of 4-HTMPIPO from complex matrices like tissue homogenates. A mixed-mode cation exchange polymer-based SPE cartridge is recommended.
Materials:
-
Tissue homogenate (e.g., in phosphate-buffered saline)
-
4-HTMPIPO standard solutions
-
Internal Standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (MeOH)
-
Water with 0.1% Formic Acid (FA)
-
5% Ammonium hydroxide in MeOH
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of tissue homogenate, add 10 µL of IS working solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
Centrifuge at 14,000 rpm for 10 minutes. The supernatant is the sample for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of MeOH.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water with 0.1% FA.
-
Wash the cartridge with 1 mL of MeOH.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in MeOH.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Visualization of Workflow and Signaling Pathway
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of 4-HTMPIPO from biological matrices.
Caption: General workflow for 4-HTMPIPO sample preparation and analysis.
5.2. Postulated Signaling Pathway (Based on 4-hydroxytamoxifen)
As a structural analog of 4-hydroxytamoxifen, 4-HTMPIPO is postulated to interact with the estrogen receptor (ER) signaling pathway. The following diagram depicts the mechanism of action of 4-hydroxytamoxifen, which involves competitive binding to the ER, leading to the modulation of gene expression.
High-Throughput Screening Assays for GPR55 Antagonists: Application Notes and Protocols for 4-HTMPIPO Analogs and Other Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target for a range of physiological and pathological conditions, including pain, inflammation, and cancer. Unlike classical cannabinoid receptors, GPR55 signaling is primarily mediated through Gαq and Gα13 proteins, leading to downstream events such as intracellular calcium mobilization and β-arrestin recruitment. The identification and characterization of potent and selective GPR55 antagonists are crucial for advancing our understanding of its biological roles and for the development of novel therapeutics.
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize GPR55 antagonists, with a conceptual focus on the screening of 4-HTMPIPO (4-hydroxy-tetramethylpiperidin-1-oxyl) analogs and other relevant chemical scaffolds. The protocols for two primary HTS methodologies, the β-Arrestin Recruitment Assay and the Calcium Mobilization Assay, are outlined in detail.
GPR55 Signaling Pathway
Upon activation by an agonist, such as lysophosphatidylinositol (LPI), GPR55 initiates a cascade of intracellular events. The receptor couples to Gαq and Gα13 proteins, leading to the activation of phospholipase C (PLC) and RhoA kinase (ROCK), respectively. PLC activation results in the production of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores. Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiation of G protein-independent signaling pathways.
Measuring 4-HTMPIPO in Whole Blood Versus Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxypentyl-3-(1-naphthoyl)indole (4-HTMPIPO), a major metabolite of the synthetic cannabinoid JWH-018, is a critical biomarker for detecting the use of this substance.[1][2][3] The choice of biological matrix for its detection and quantification is a pivotal decision in clinical and forensic toxicology, as well as in drug development research. This document provides a detailed comparison of analytical methodologies for measuring 4-HTMPIPO in whole blood and urine, offering comprehensive protocols and quantitative data to guide researchers in selecting the appropriate matrix and method for their specific needs.
Whole blood analysis typically reflects recent drug exposure and provides a snapshot of the substance's presence in the circulatory system at the time of collection.[4] In contrast, urine analysis offers a longer detection window, as metabolites are concentrated and excreted over time.[4] However, urine analysis may not directly correlate with the pharmacological effects at a specific time point. The selection between these matrices depends on the objective of the study, whether it is to determine recent use, impairment, or a history of exposure.
Comparative Analysis of 4-HTMPIPO Quantification in Whole Blood and Urine
The quantification of 4-HTMPIPO in both whole blood and urine is most commonly and reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5][6][7] Gas chromatography-mass spectrometry (GC-MS) is also a viable, though less common, technique.
The following tables summarize the quantitative parameters for the analysis of 4-HTMPIPO in whole blood and urine based on a validated liquid chromatography-high resolution mass spectrometry (LC-HRMS) method.[5][6][8]
Table 1: Quantitative Method Validation Parameters for 4-HTMPIPO in Whole Blood [5][6][8]
| Parameter | Value |
| Limit of Detection (LOD) | 0.675 ng/mL |
| Limit of Quantitation (LOQ) | 0.675 ng/mL |
| Linearity Range | 0.675 - 20.25 ng/mL |
| Accuracy | 88 - 107 % |
| Precision (RSD) | 7.5 - 15.0 % |
Table 2: Quantitative Method Validation Parameters for 4-HTMPIPO in Urine [5][6][8]
| Parameter | Value |
| Limit of Detection (LOD) | 0.225 ng/mL |
| Limit of Quantitation (LOQ) | 0.225 ng/mL |
| Linearity Range | 0.225 - 6.75 ng/mL |
| Accuracy | 95 - 109 % |
| Precision (RSD) | 4.9 - 11.9 % |
Metabolic Pathway of JWH-018 to 4-HTMPIPO
JWH-018 undergoes extensive phase I metabolism, primarily through hydroxylation of the N-pentyl side chain. The formation of 4-HTMPIPO occurs via the action of cytochrome P450 enzymes, particularly CYP2C9 and CYP1A2.[9] This metabolite can then undergo further phase II metabolism, such as glucuronidation, before excretion.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of 4-HTMPIPO from whole blood and urine.
Protocol 1: Quantification of 4-HTMPIPO in Whole Blood by LC-MS/MS
This protocol is based on a liquid-liquid extraction (LLE) method.[5][6][8]
1. Sample Preparation (Liquid-Liquid Extraction)
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then re-equilibrating the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor and product ion transitions for 4-HTMPIPO and its deuterated internal standard should be optimized.
Protocol 2: Quantification of 4-HTMPIPO in Urine by LC-MS/MS
This protocol utilizes solid-phase extraction (SPE) for sample clean-up.[5][6][8]
1. Sample Preparation (Solid-Phase Extraction)
2. LC-MS/MS Analysis
The LC-MS/MS parameters would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to account for any differences in the sample matrix.
Discussion and Considerations
-
Matrix Effects: Both whole blood and urine are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, potentially affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard (e.g., 4-HTMPIPO-d4) is crucial to compensate for these matrix effects.
-
Hydrolysis of Urine Samples: 4-HTMPIPO is often excreted in urine as a glucuronide conjugate. To measure the total concentration of the metabolite, an enzymatic hydrolysis step with β-glucuronidase is recommended prior to extraction.
-
Stability: Analytes in biological samples can degrade over time. It is essential to store samples properly (e.g., at -20°C or -80°C) and perform stability studies to ensure the integrity of the results.
-
Method Validation: All analytical methods should be fully validated according to established guidelines (e.g., FDA, SWGTOX) to ensure they are accurate, precise, and reliable for their intended purpose. Validation should include assessments of linearity, sensitivity, selectivity, accuracy, precision, recovery, and matrix effects.
Conclusion
The choice between whole blood and urine for the measurement of 4-HTMPIPO depends on the specific research or clinical question. Whole blood provides a more direct measure of recent exposure, while urine offers a longer detection window. The detailed protocols and comparative data presented in this document provide a solid foundation for researchers to develop and validate robust analytical methods for the quantification of 4-HTMPIPO in both matrices. The use of LC-MS/MS with appropriate sample preparation is the recommended approach for achieving the required sensitivity and specificity for this analysis.
References
- 1. JWH-018 N-(4-hydroxypentyl) metabolite | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 3. JWH-018 N-(4-hydroxypentyl) metabolite, 100 μg/mL [store.dtpm.com]
- 4. OBJECTIVE TESTING – URINE AND OTHER DRUG TESTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 6. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 7. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The In Vivo Behavioral Pharmacology of 4-HTMPIPO Remains Undocumented
Despite a comprehensive search of available scientific literature, no public data currently exists on the in vivo behavioral pharmacology of the compound designated 4-HTMPIPO. As a result, detailed application notes, experimental protocols, and quantitative data summaries regarding its effects on behavior in living organisms cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the potential psychoactive or therapeutic properties of novel compounds, the absence of published in vivo data for 4-HTMPIPO means that its behavioral profile, including its mechanism of action, potential for abuse, and therapeutic efficacy in animal models, is entirely unknown.
Typically, the in vivo characterization of a novel compound involves a battery of standardized behavioral assays to assess its effects on locomotion, anxiety, depression, psychosis, cognition, and reward pathways. These studies are crucial for understanding a compound's potential benefits and risks before it can be considered for further development.
The lack of information on 4-HTMPIPO highlights a common challenge in the rapidly evolving field of novel psychoactive substances (NPS). Many newly synthesized compounds have yet to be systematically studied and reported in peer-reviewed literature, leaving a significant gap in our understanding of their pharmacological and toxicological profiles.
Researchers who may have synthesized or acquired 4-HTMPIPO are encouraged to conduct and publish in vivo behavioral studies to elucidate its pharmacological properties. Such research would be invaluable to the scientific community and would contribute to a better understanding of the structure-activity relationships of related compounds. Until such data becomes available, the in vivo behavioral pharmacology of 4-HTMPIPO remains an open and important question.
Troubleshooting & Optimization
Improving 4-HTMPIPO synthesis yield and purity
Welcome to the technical support center for the synthesis of 4-HTMPIPO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of 4-hydroxytetramethylpiperidine-1-yl)(1H-indol-3-yl)methanone (4-HTMPIPO) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-HTMPIPO?
A1: A plausible and common synthetic approach for 4-HTMPIPO involves a two-step process:
-
Amide Coupling: Reaction of a suitable indole-3-carbonyl precursor (like indole-3-carboxylic acid or its acid chloride) with 4-hydroxy-2,2,6,6-tetramethylpiperidine.
-
N-Alkylation (Optional): If an N-substituted derivative is desired, the indole nitrogen of the product from step 1 is alkylated using an appropriate alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base.
Q2: What are the critical parameters to control during the amide coupling step?
A2: The success of the amide coupling reaction is highly dependent on several factors:
-
Coupling Reagents: The choice of coupling reagents is crucial. Common combinations include a carbodiimide (like EDC·HCl) with an additive (like HOBt or HOAt) to suppress side reactions and improve efficiency.[1][2][3]
-
Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are typically used to prevent hydrolysis of the activated species.[1]
-
Temperature: The reaction is often started at a low temperature (e.g., 0 °C) to control the initial activation of the carboxylic acid and then allowed to warm to room temperature.
-
Stoichiometry: Precise control of the stoichiometry of the reactants and coupling agents is necessary to maximize yield and minimize impurities.
Q3: I am observing low yields in my N-alkylation step. What could be the cause?
A3: Low yields in the N-alkylation of the indole moiety can stem from several issues:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent (e.g., DMF, THF) are effective for deprotonating the indole nitrogen.[4] Weaker bases like potassium carbonate (K₂CO₃) can also be used, sometimes requiring higher temperatures.[4]
-
Competing C-Alkylation: The indole ring can also undergo alkylation at the C3 position, although this is less likely when the C3 position is already substituted with a bulky carboxamide group. To favor N-alkylation, the use of a strong base in a polar aprotic solvent is generally recommended.[5]
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent is important. Alkyl iodides are generally more reactive than bromides or chlorides.
-
Over-alkylation: While less common for the indole nitrogen, in related chemistries like the N-alkylation of piperidines, over-alkylation to form quaternary ammonium salts can occur if an excess of the alkylating agent is used.[6]
Q4: What are the most effective methods for purifying 4-HTMPIPO?
A4: Purification strategies for 4-HTMPIPO and similar indole-3-carboxamides typically involve:
-
Aqueous Workup: An initial aqueous workup is essential to remove water-soluble byproducts and excess reagents. This often involves washing the organic layer with a mild acid, a mild base (like saturated aqueous NaHCO₃), and brine.[1]
-
Silica Gel Column Chromatography: This is the most common and effective method for purifying the crude product. A gradient elution system, for example, using a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol, is typically employed.[1]
-
Recrystallization: If the final product is a stable solid, recrystallization can be an excellent technique for achieving high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Amide Coupling | 1. Incomplete reaction. | - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.- Increase the reaction time or temperature if necessary.- Ensure all reagents are of high purity and anhydrous. |
| 2. Hydrolysis of activated carboxylic acid. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Formation of symmetric anhydride. | - Revise the order of addition. Consider adding the amine to the reaction mixture before or during the activation of the carboxylic acid.[1] | |
| Multiple Spots on TLC after Amide Coupling (Impurity Formation) | 1. Unreacted starting materials. | - Optimize the stoichiometry of your reagents. |
| 2. Side reactions (e.g., N-acylation of the indole). | - The use of zinc salts (e.g., ZnCl₂) can sometimes promote C3-selectivity over N1-acylation in indole chemistry.[1] | |
| 3. Degradation of starting materials or product. | - Avoid excessively high temperatures and prolonged reaction times. | |
| Low Yield in N-Alkylation | 1. Incomplete deprotonation of the indole nitrogen. | - Use a stronger base (e.g., NaH) or increase the amount of base.- Ensure the base is fresh and has not been deactivated by moisture. |
| 2. Poor reactivity of the alkylating agent. | - Switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide).- Increase the reaction temperature. | |
| Product is an intractable oil or difficult to purify | 1. Presence of residual solvent (e.g., DMF). | - Ensure complete removal of high-boiling solvents under high vacuum, possibly with gentle heating. |
| 2. The product may be amorphous. | - Try different solvent systems for purification.- Consider converting the product to a salt (if applicable) to induce crystallization. | |
| 3. Co-eluting impurities. | - Use a different chromatography system, such as reversed-phase chromatography, if silica gel is ineffective.[1] |
Experimental Protocols
Protocol 1: Synthesis of (1H-Indol-3-yl)(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)methanone
Materials:
-
Indole-3-carboxylic acid
-
4-hydroxy-2,2,6,6-tetramethylpiperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 equiv.) to the mixture and stir for 15-20 minutes at 0 °C.
-
Add 4-hydroxy-2,2,6,6-tetramethylpiperidine (1.1 equiv.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: N-Alkylation of (1H-Indol-3-yl)(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)methanone
Materials:
-
(1H-Indol-3-yl)(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)methanone
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., 1-bromopentane)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere, suspend NaH (1.5 equiv.) in anhydrous DMF in a round-bottom flask and cool to 0 °C.
-
Dissolve the indole derivative (1.0 equiv.) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and slowly add the alkyl halide (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated 4-HTMPIPO derivative.
Quantitative Data Summary
Table 1: Optimization of Amide Coupling Conditions
| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC·HCl | HOBt | DIPEA | DCM | 0 to RT | 16 | 75 |
| 2 | HATU | - | DIPEA | DMF | RT | 12 | 85 |
| 3 | DCC | DMAP | Et₃N | DCM | 0 to RT | 18 | 68 |
| 4 | T3P | Pyridine | Pyridine | EtOAc | 50 | 6 | 80 |
Table 2: Optimization of N-Alkylation Conditions
| Entry | Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole-amide | 1-Bromopentane | K₂CO₃ | DMF | 80 | 12 | 60 |
| 2 | Indole-amide | 1-Bromopentane | NaH | DMF | RT | 6 | 88 |
| 3 | Indole-amide | 1-Iodopentane | NaH | THF | RT | 4 | 92 |
| 4 | Indole-amide | 1-Bromopentane | Cs₂CO₃ | Acetonitrile | 60 | 10 | 75 |
Visualizations
Caption: General experimental workflow for the synthesis of 4-HTMPIPO.
Caption: A logical flowchart for troubleshooting low yield in 4-HTMPIPO synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Overcoming 4-HTMPIPO solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies for overcoming solubility challenges with the mGluR7 negative allosteric modulator, 4-HTMPIPO, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is 4-HTMPIPO and why is its solubility in aqueous buffers challenging?
A1: 4-HTMPIPO is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). Like many small organic molecules developed for CNS targets, it has a hydrophobic structure. This inherent hydrophobicity leads to poor solubility in water and aqueous buffers, which is a common challenge in experimental settings.[1][2]
Q2: What is the recommended organic solvent for preparing a stock solution of 4-HTMPIPO?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for preparing high-concentration stock solutions of hydrophobic compounds like 4-HTMPIPO.[3][4] It is recommended to start with a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
Q3: My 4-HTMPIPO precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound, forced out of the organic solvent, cannot be adequately solvated by the aqueous buffer. To resolve this, you can:
-
Reduce the final concentration: The most straightforward solution is to work at a lower final concentration of 4-HTMPIPO.
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer drop-wise while vigorously vortexing or stirring. This helps to disperse the compound more effectively.
-
Limit the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% and almost always below 2% for cell-based assays, as higher concentrations can be toxic.[5][6]
-
Warm the buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.[4]
Q4: Are there alternative methods to enhance the aqueous solubility of 4-HTMPIPO besides using DMSO?
A4: Yes. If DMSO is not suitable for your experimental system or if you require higher aqueous concentrations, you can explore using solubilizing agents or "excipients". One of the most effective and widely used classes of these agents is cyclodextrins.[7][8][9][10][11] Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, effectively increasing their solubility in water.[9][11] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly popular.[7]
Q5: How does the pH of the aqueous buffer affect the solubility of 4-HTMPIPO?
A5: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[12] It is important to check the pKa of 4-HTMPIPO. If the experimental buffer pH is close to the compound's pKa, small pH shifts can dramatically alter the charge state and, consequently, the solubility. For non-ionizable compounds, pH has a minimal direct effect on solubility.
Solubility Data
The solubility of 4-HTMPIPO is dependent on the solvent system used. The following table provides a general guide. Researchers should perform their own tests to determine the precise solubility limits for their specific experimental conditions.
| Solvent/System | Solubility Rating | Recommended Max Concentration | Notes |
| 100% DMSO | High | ≥ 25 mM | Preferred solvent for primary stock solutions. |
| 100% Ethanol | Moderate to High | ≥ 10 mM | Can be used as an alternative to DMSO.[4] |
| Aqueous Buffer (e.g., PBS, aCSF) | Very Low | < 10 µM | Direct dissolution is not recommended. |
| Aqueous Buffer + 0.5% DMSO | Low | 10-50 µM | Dependent on buffer composition and temperature. |
| Aqueous Buffer + 10% HP-β-CD | Moderate | Can exceed 100 µM | Cyclodextrins significantly enhance aqueous solubility.[7] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 25 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of 4-HTMPIPO powder in a suitable microcentrifuge tube. (e.g., for 1 mL of a 25 mM stock of a compound with MW=400 g/mol , weigh 10 mg).
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[4][13]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Buffer: Bring your sterile aqueous buffer (e.g., PBS, aCSF, cell culture medium) to the desired experimental temperature (e.g., room temperature or 37°C).
-
Calculate Volumes: Determine the volume of DMSO stock needed for your final desired concentration. Ensure the final DMSO concentration remains below cytotoxic levels (typically <1%).
-
Vortex and Add: While vigorously vortexing the aqueous buffer, add the DMSO stock solution slowly and drop-wise into the center of the vortex.
-
Inspect for Precipitation: After addition, continue vortexing for another 30 seconds. Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.
-
Use Immediately: It is best practice to use the final diluted solution immediately, as hydrophobic compounds can precipitate out of solution over time.
The following workflow diagram illustrates the decision-making process for preparing 4-HTMPIPO solutions.
Caption: Experimental workflow for preparing 4-HTMPIPO solutions.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Immediate, heavy precipitation upon dilution. | Final concentration of 4-HTMPIPO is above its solubility limit in the aqueous system. | Lower the final concentration. Use a solubilizing agent like HP-β-CD. |
| Solution appears cloudy or hazy after dilution. | Micro-precipitation is occurring. | Sonicate the final solution for 5-10 minutes in a water bath sonicator.[13] Filter the solution through a 0.22 µm syringe filter (note: this may remove some precipitated compound). |
| Precipitation occurs over time in the final solution. | The solution is supersaturated and thermodynamically unstable. | Prepare fresh dilutions immediately before each experiment. Do not store diluted aqueous solutions. |
| Cell death or unexpected off-target effects observed. | The concentration of the co-solvent (e.g., DMSO) is too high and causing cytotoxicity. | Perform a vehicle control experiment with just the solvent. Reduce the final DMSO concentration to the lowest effective level (e.g., <0.5%).[6] |
The following logic diagram provides a step-by-step guide for troubleshooting precipitation issues.
Caption: Logic diagram for troubleshooting 4-HTMPIPO precipitation.
mGluR7 Signaling Pathway
4-HTMPIPO acts as a negative allosteric modulator on mGluR7, which is a Gi/o-coupled receptor. Its activation by glutamate typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. 4-HTMPIPO blocks this effect.[14][15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzet.com [alzet.com]
- 8. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing 4-HTMPIPO in solution for long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 4-HTMPIPO (4-Hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one) in solution for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 4-HTMPIPO in solution?
A1: The stability of 4-HTMPIPO, a nitroxide radical, is primarily influenced by several factors:
-
pH: Acidic conditions can lead to a reversible disproportionation reaction, forming the corresponding oxoammonium cation and hydroxylamine, which can further react and lead to degradation.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions.[1]
-
Solvent Type: Solvents capable of donating hydrogen atoms (H-donor solvents) can reduce the nitroxide radical to its hydroxylamine form.[1] Conversely, ionic liquids have been shown to enhance the stability of nitroxide radicals.[3][4]
-
Presence of Reducing Agents: Biological and chemical reducing agents, such as ascorbate (Vitamin C) and glutathione, can readily reduce the nitroxide radical to its EPR-silent hydroxylamine form.[5]
-
Exposure to Light: Like many radical species, prolonged exposure to UV or high-energy light can contribute to degradation.
Q2: What is the main degradation pathway for 4-HTMPIPO and similar nitroxide radicals?
A2: The primary degradation pathway for nitroxide radicals like 4-HTMPIPO involves an equilibrium between three oxidation states: the nitroxide radical, the oxoammonium cation (oxidized form), and the hydroxylamine (reduced form).[6] Under acidic conditions, the nitroxide can disproportionate into the oxoammonium cation and the hydroxylamine.[1][2] In the presence of reducing agents, it is converted to the hydroxylamine.[5] These forms can undergo further reactions, leading to a loss of the paramagnetic properties of the original compound.
Q3: What are the recommended general storage conditions for a 4-HTMPIPO solution to ensure long-term stability?
A3: For optimal long-term stability, it is recommended to store 4-HTMPIPO solutions under the following conditions:
-
Temperature: Store at low temperatures, such as 4°C or frozen at -20°C or -80°C.[7][8]
-
pH: Maintain a neutral to slightly basic pH (pH 7-8) to avoid acid-catalyzed disproportionation.
-
Solvent: Use aprotic solvents that are poor hydrogen donors. If an aqueous solution is necessary, use a well-buffered system.
-
Light: Protect the solution from light by using amber vials or storing it in the dark.[9]
-
Atmosphere: For very long-term storage, consider degassing the solvent to remove oxygen, which can participate in radical reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of EPR Signal | 1. Reduction of the nitroxide to the diamagnetic hydroxylamine.[6] 2. Complete degradation of the compound. | 1. Check for the presence of reducing agents in your solution. If unavoidable, consider re-oxidation back to the nitroxide, though this may not be straightforward. 2. Prepare a fresh solution and ensure proper storage conditions. |
| Precipitation in Solution | 1. Poor solubility of 4-HTMPIPO in the chosen solvent at low temperatures. 2. Degradation products are insoluble. | 1. Consider a different solvent system or the use of a co-solvent to improve solubility. 2. Store at a temperature where the compound remains soluble, balancing stability and solubility. For some compounds, storage at 25°C is preferable to refrigerated conditions to avoid precipitation.[10] |
| Color Change in Solution | 1. Degradation of the compound. 2. Reaction with components of the solution. | 1. Analyze a sample of the solution using techniques like HPLC or LC-MS to identify degradation products. 2. Review the compatibility of all solution components with 4-HTMPIPO. |
Experimental Protocols
Protocol: Accelerated Stability Study of 4-HTMPIPO in Solution
This protocol is designed to assess the stability of 4-HTMPIPO under various conditions to determine optimal long-term storage.
1. Materials:
- 4-HTMPIPO
- Selected solvents (e.g., Phosphate Buffered Saline (PBS) at pH 5.4, 7.4, and 9.0; Ethanol; Acetonitrile)
- Amber glass vials with screw caps
- HPLC or EPR spectrometer
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
2. Procedure:
- Prepare a stock solution of 4-HTMPIPO in a suitable solvent.
- Dilute the stock solution to the final desired concentration in each of the test solvents and pH buffers.
- Aliquot the solutions into amber glass vials, ensuring minimal headspace.
- Take a "time zero" sample from each solution for immediate analysis.
- Store the vials at the different temperature conditions.
- At specified time points (e.g., 1, 3, 7, 14, 30 days), remove a vial from each condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the concentration of the remaining 4-HTMPIPO using a validated HPLC method or quantify the radical concentration using EPR spectroscopy.
3. Data Analysis:
- Plot the concentration of 4-HTMPIPO versus time for each condition.
- Determine the degradation kinetics, which often follow pseudo-first-order kinetics.[11]
- Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
| Parameter | Condition 1 (e.g., PBS pH 7.4, 4°C) | Condition 2 (e.g., PBS pH 5.4, 25°C) | Condition 3 (e.g., Acetonitrile, 25°C) |
| Half-life (t₁/₂) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Degradation Rate (k) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Visualizations
Caption: Degradation pathway of 4-HTMPIPO.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Increased stability of nitroxide radicals in ionic liquids: more than a viscosity effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of the new antileukemic 4-pyranone derivative, BTMP, using HPLC and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 4-HTMPIPO detection in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-HTMPIPO, also known as Tempol) using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.
Section 1: Analyte Information & Initial Setup
This section covers fundamental information about 4-HTMPIPO and the initial parameters for its detection.
FAQ 1: What are the basic chemical properties of 4-HTMPIPO?
4-HTMPIPO is a stable aminoxyl radical with the chemical formula C₉H₁₈NO₂.[1][2] It is a solid at room temperature and soluble in water, alcohol, and ether.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈NO₂ | [1][2] |
| Molar Mass | 172.248 g/mol | [2] |
| Monoisotopic Mass | 172.1338 g/mol | Calculated |
| Appearance | Orange/Yellow Crystals | [1][2] |
| Storage | 2-8°C | [1][3] |
FAQ 2: What is the expected m/z value for 4-HTMPIPO in positive ion mode ESI-MS?
In positive ion mode Electrospray Ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 172.1338 Da, the expected m/z would be 173.1416 .
However, adduct formation is common in ESI.[4][5][6] It is crucial to also check for other common adducts, especially if the primary protonated molecule shows a weak signal.[7]
| Adduct Ion | Mass Difference | Expected m/z for 4-HTMPIPO |
| [M+H]⁺ | +1.0078 | 173.1416 |
| [M+Na]⁺ | +22.9897 | 195.1235 |
| [M+K]⁺ | +38.9637 | 211.0975 |
| [M+NH₄]⁺ | +18.0344 | 190.1682 |
| [M+H₂O+H]⁺ | +19.0184 | 191.1522 |
| [M+CH₃CN+H]⁺ | +42.0344 | 214.1682 |
Data compiled from common adduct tables.[4][8]
Section 2: Troubleshooting Low or No Signal
One of the most frequent challenges in LC-MS is a sudden or persistent loss of signal.[9][10] This section provides a systematic approach to diagnosing the issue.
FAQ 3: I am not seeing any peak for 4-HTMPIPO. Where should I start troubleshooting?
A complete loss of signal typically points to a singular, significant failure.[9] The first step is to systematically isolate the problem to either the sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS).[11]
Below is a troubleshooting workflow to diagnose the absence of a signal.
FAQ 4: My 4-HTMPIPO signal is present but very weak. How can I improve it?
Weak signal intensity can be caused by a variety of factors, including inefficient ionization, contamination, or incorrect instrument parameters.[10][12][13]
| Potential Cause | Recommended Action |
| Inefficient Ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, source temperature).[10] Ensure mobile phase pH is compatible with positive ionization (acidic additives like formic acid are common).[14] |
| Ion Suppression / Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components.[10] Improve chromatographic separation to ensure 4-HTMPIPO does not co-elute with suppressive agents.[12] |
| Contamination | Clean the ion source.[12] Contamination from samples, mobile phase impurities, or column bleed can lead to high background and poor signal-to-noise.[12] Run system suitability tests to check for contamination.[12] |
| Incorrect MS Settings | Ensure the correct m/z is being monitored. Check for common adducts if the protonated molecule is weak.[7] Perform regular mass calibration and system tuning.[10] |
| Sample Degradation | Prepare fresh samples. Although 4-HTMPIPO is a stable radical, degradation can occur under certain conditions. |
Section 3: Chromatography & Peak Shape Issues
Problems with peak shape or retention time can compromise data quality and reproducibility.
FAQ 5: The peak for 4-HTMPIPO is broad or tailing. What could be the cause?
Poor peak shape is often an issue with the LC column or mobile phase interactions.
Section 4: MS/MS & Fragmentation
Tandem mass spectrometry (MS/MS) is essential for confident identification.
FAQ 6: I am performing MS/MS on the [M+H]⁺ ion (m/z 173.14), but I am not getting consistent fragments. What should I check?
Issues with fragmentation can arise from incorrect collision energy settings or instability of the precursor ion.[12]
-
Optimize Collision Energy: Perform a collision energy ramp experiment to find the optimal setting that produces stable and informative fragment ions. Too little energy will result in poor fragmentation, while too much may cause excessive fragmentation into very small, non-specific ions.
-
Verify Precursor Ion Isolation: Ensure the isolation window for your precursor ion (m/z 173.14) is set correctly and is not too wide, which could allow co-eluting isobaric interferences to enter the collision cell.
-
Check for In-Source Fragmentation: If fragmentation is observed even at low collision energies, it may be occurring in the ion source itself. This can sometimes be mitigated by adjusting source parameters to be "softer" (e.g., lower temperatures or voltages).
-
Consider Alternative Precursor Ions: If the protonated molecule is unstable, consider using a more stable adduct, such as the sodium adduct [M+Na]⁺, as the precursor for MS/MS experiments.
Section 5: Experimental Protocols
Protocol 1: Direct Infusion Analysis to Isolate MS Performance
This protocol is used to test the mass spectrometer's performance independently of the LC system.[9][11]
Objective: To confirm that the MS can detect a 4-HTMPIPO standard when delivered directly to the ion source.
Materials:
-
Calibrated Syringe Pump
-
4-HTMPIPO standard solution (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Appropriate tubing (PEEK) to connect the syringe to the MS ion source
-
Mass Spectrometer software
Procedure:
-
Prepare the MS: Set the mass spectrometer to operate in the desired mode (e.g., positive ESI, full scan mode monitoring a range that includes m/z 173.14 and other potential adducts).
-
Disconnect LC: Safely disconnect the LC flow from the mass spectrometer's ion source.
-
Setup Infusion:
-
Place the 4-HTMPIPO standard solution in a clean syringe and mount it on the syringe pump.
-
Connect the syringe to the MS ion source using appropriate tubing.
-
Ensure there are no air bubbles in the line.
-
-
Infuse Standard: Begin infusing the solution at a low, stable flow rate (e.g., 5-10 µL/min).
-
Observe Signal: Monitor the real-time signal in the MS software.
-
If a stable signal for 4-HTMPIPO (e.g., at m/z 173.14) is observed: The MS is functioning correctly. The problem likely lies with the sample preparation or the LC system (e.g., column, mobile phase, connections).[9][11]
-
If no signal or a very weak/unstable signal is observed: The issue is likely within the mass spectrometer itself. Check gas supplies, source cleanliness, and detector voltages, and consider the need for tuning, calibration, or maintenance.[11][17]
-
References
- 1. chembk.com [chembk.com]
- 2. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 3. 哌啶醇氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. support.waters.com [support.waters.com]
- 5. madbarn.com [madbarn.com]
- 6. acdlabs.com [acdlabs.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. scribd.com [scribd.com]
- 9. biotage.com [biotage.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. myadlm.org [myadlm.org]
- 12. zefsci.com [zefsci.com]
- 13. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 14. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 16. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | National Institute of Justice [nij.ojp.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 4-HTMPIPO in Plasma
Welcome to the technical support center for the bioanalysis of 4-HTMPIPO. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with quantifying 4-HTMPIPO from plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 4-HTMPIPO in plasma?
The primary challenges in quantifying 4-HTMPIPO from plasma are related to matrix effects, which can impact the accuracy, precision, and sensitivity of the assay.[1][2][3][4] Plasma is a complex biological matrix containing numerous endogenous components like phospholipids, proteins, and salts that can interfere with the analysis.[1][2] Specifically, phospholipids are a major cause of ion suppression in LC-MS/MS analysis of plasma samples.[5][6][7] Given the likely hydrophobic nature of 4-HTMPIPO, inferred from its chemical structure, co-extraction of lipids during sample preparation is a significant concern.
Q2: What is the most common cause of signal suppression in LC-MS/MS analysis of plasma samples?
The most common cause of signal suppression, also known as the matrix effect, is the presence of co-eluting endogenous compounds from the plasma matrix, particularly phospholipids.[5][6][7] These molecules can compete with the analyte of interest (4-HTMPIPO) for ionization in the mass spectrometer's source, leading to a decreased signal and inaccurate quantification.[1][2][5]
Q3: How can I minimize matrix effects for 4-HTMPIPO analysis?
Minimizing matrix effects requires a multi-faceted approach focusing on efficient sample preparation, optimized chromatography, and the use of an appropriate internal standard.[8]
-
Sample Preparation: Employing techniques that effectively remove interfering components, especially phospholipids, is crucial. Options include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8] Specialized techniques like HybridSPE-Phospholipid are designed for targeted phospholipid removal.[5][6]
-
Chromatography: Optimizing the chromatographic method to separate 4-HTMPIPO from co-eluting matrix components is essential. This can involve adjusting the mobile phase composition, gradient, and choice of analytical column.
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.
Q4: Which sample preparation technique is best for 4-HTMPIPO?
The choice of sample preparation technique depends on the required sensitivity, throughput, and the degree of cleanliness needed for the assay.
-
Protein Precipitation (PPT): This is a simple and fast technique but may not be sufficient to remove all interfering phospholipids, potentially leading to significant matrix effects.[2][7] Diluting the sample extract after PPT can sometimes mitigate this issue.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but requires careful optimization of the extraction solvent to ensure good recovery of 4-HTMPIPO.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide very clean extracts, leading to reduced matrix effects.[3] However, it is a more complex and time-consuming method.
Q5: What type of internal standard should I use for 4-HTMPIPO quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of 4-HTMPIPO (e.g., deuterated 4-HTMPIPO). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 4-HTMPIPO in plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column contamination or degradation. 2. Inappropriate injection solvent. 3. Mobile phase issues (e.g., incorrect pH, degradation). | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. 3. Prepare fresh mobile phase and ensure the pH is appropriate for the analyte and column. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Adsorption of the analyte to containers or instrument components. | 1. Optimize the sample preparation method (e.g., change solvent in LLE, select a different sorbent in SPE). 2. Investigate the stability of 4-HTMPIPO under the experimental conditions (e.g., temperature, pH). 3. Use low-adsorption vials and tubing; consider adding a small amount of organic solvent to the sample. |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Poor sample preparation technique. 3. Instrument instability. | 1. Improve the sample cleanup method to remove more interferences. Use a stable isotope-labeled internal standard. 2. Ensure consistent and precise execution of the sample preparation protocol for all samples.[8] 3. Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. |
| No Peak Detected | 1. Incorrect MS/MS transition parameters. 2. Analyte concentration is below the limit of detection (LOD). 3. LC or MS system malfunction. | 1. Optimize the MS/MS parameters (precursor and product ions, collision energy) by infusing a standard solution of 4-HTMPIPO. 2. Concentrate the sample or use a more sensitive instrument. 3. Perform system suitability tests and troubleshoot the LC and MS components individually. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-elution of phospholipids or other matrix components. 2. Ineffective sample cleanup. | 1. Modify the chromatographic gradient to better separate the analyte from the interfering peaks.[5] 2. Implement a more rigorous sample preparation method such as SPE or a specific phospholipid removal technique.[5][6] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for 4-HTMPIPO Extraction
This protocol is a quick and simple method for sample cleanup, suitable for initial method development or high-throughput screening.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to precipitate the plasma proteins. The 3:1 ratio of ACN to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for 4-HTMPIPO Extraction
LLE can provide a cleaner extract compared to PPT and is suitable for methods requiring higher sensitivity.
-
Sample Aliquoting: Aliquot 200 µL of plasma sample into a glass tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction efficiency of 4-HTMPIPO. For a basic compound, adjusting the pH to be more basic can improve extraction into an organic solvent.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate). The choice of solvent should be optimized based on the polarity of 4-HTMPIPO.
-
Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Hydrophobic Analytes in Plasma
| Technique | Pros | Cons | Typical Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Simple, fast, high-throughput.[7] | Less effective at removing phospholipids, leading to higher matrix effects.[2][7] | 80-100% | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences, can provide cleaner extracts than PPT. | Can be labor-intensive, solvent choice is critical for recovery.[2] | 70-95% | Moderate to High |
| Solid-Phase Extraction (SPE) | Highly selective, provides very clean extracts, minimizes matrix effects. | More complex, time-consuming, and expensive. | 85-105% | High |
| HybridSPE-Phospholipid | Specifically targets and removes phospholipids, simple workflow.[5][6] | Higher cost compared to standard PPT. | >90% | Very High |
Visualizations
Caption: General workflow for 4-HTMPIPO quantification in plasma.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Htmpipo | C21H31NO2 | CID 72720476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Sample preparation: Impacts and best practices | Phenomenex [phenomenex.com]
- 8. ToxicoDB [toxicodb.ca]
Technical Support Center: Optimizing Cell Viability in 4-HTMPIPO Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-HTMPIPO in cytotoxicity assays.
Disclaimer: 4-HTMPIPO (4-Hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone) is a compound for which extensive public data on cytotoxicity is not available.[1] The information provided herein is based on general principles of cytotoxicity testing and extrapolated from data on compounds with certain structural similarities or related biological activities. The proposed mechanisms and protocols should be considered as a starting point for assay development and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration range for 4-HTMPIPO?
A1: The cytotoxic concentration of 4-HTMPIPO has not been widely reported. For novel compounds, it is recommended to perform a dose-response experiment over a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50). For context, some synthetic cathinones have shown cytotoxicity with IC50 values in the 18–65 µM range after 72 hours of exposure.[2] A structurally dissimilar but similarly named compound, 4-hydroxy-3-methoxycinnamaldehyde (coniferaldehyde), has an IC50 greater than 30 μM in human U373 cells.[3]
Q2: What is the potential mechanism of action for 4-HTMPIPO-induced cytotoxicity?
A2: The specific molecular targets of 4-HTMPIPO are not well-established. However, based on its chemical structure, it may interact with various cellular pathways. As a starting point for investigation, researchers could consider pathways modulated by other compounds with some structural or naming similarities. For instance, coniferaldehyde is known to induce heme oxygenase-1 (HO-1) and affect the PKCα/β II/Nrf-2 signaling pathway, which is involved in cellular stress responses and apoptosis.[3] It is crucial to experimentally determine the actual mechanism for 4-HTMPIPO.
Q3: Which cell viability assay is most suitable for 4-HTMPIPO?
A3: The choice of assay depends on the expected mechanism of cytotoxicity. Commonly used assays include:
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MTT/XTT/WST assays: These colorimetric assays measure metabolic activity. The reduction of tetrazolium salts to colored formazan products by mitochondrial dehydrogenases is used as an indicator of viable cells.
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Resazurin (alamarBlue®) assay: This is another metabolic assay where the reduction of resazurin to the fluorescent resorufin indicates cell viability. It is generally considered to be less toxic to cells than MTT.
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LDH assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity and cytotoxicity.
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ATP assay: This bioluminescent assay quantifies ATP, which is present in metabolically active cells. It is often recommended to use at least two different assays to confirm results, preferably based on different cellular functions (e.g., metabolic activity and membrane integrity).
Q4: How can I be sure that 4-HTMPIPO is not interfering with the assay itself?
A4: It is important to include controls to test for potential assay interference. This can be done by adding 4-HTMPIPO to cell-free media containing the assay reagent to see if it directly reacts with the reagent. For colorimetric or fluorometric assays, the absorbance or fluorescence of 4-HTMPIPO itself at the measurement wavelength should be checked.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Compound precipitation | Check the solubility of 4-HTMPIPO in the culture medium. If precipitation is observed, consider using a lower concentration or a different solvent. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells. |
Issue 2: No Dose-Dependent Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Concentration range is too low | Test a wider and higher range of 4-HTMPIPO concentrations. |
| Incubation time is too short | Increase the incubation time (e.g., 24, 48, 72 hours) as some compounds require more time to exert their cytotoxic effects. |
| Cell line is resistant | Consider using a different cell line that may be more sensitive. |
| Compound has degraded | Ensure proper storage and handling of the 4-HTMPIPO stock solution. Prepare fresh dilutions for each experiment. |
Issue 3: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Step |
| Media components react with assay reagent | Run a control with media and the assay reagent without cells to determine the background signal. Subtract this background from all experimental wells. |
| Microbial contamination | Inspect the culture for any signs of contamination. If contamination is suspected, discard the cells and reagents and start with a fresh culture. |
| Intrinsic fluorescence/absorbance of the compound | Measure the absorbance/fluorescence of 4-HTMPIPO in cell-free media and subtract this value from the treated wells. |
Data Presentation
Table 1: Hypothetical IC50 Values of 4-HTMPIPO in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | 48 | 45.2 |
| HepG2 (Human Hepatocellular Carcinoma) | 48 | 62.8 |
| HMC-3 (Human Microglia) | 72 | 38.5 |
| 5637 (Human Bladder Carcinoma) | 72 | 55.1 |
| Note: These are hypothetical values based on data for other synthetic cathinones and are for illustrative purposes only.[2] |
Experimental Protocols
MTT Assay for 4-HTMPIPO Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
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96-well flat-bottom plates
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Cell line of interest
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Complete cell culture medium
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4-HTMPIPO stock solution (e.g., in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
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Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of 4-HTMPIPO in complete medium.
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Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 4-HTMPIPO.
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Include vehicle control wells (medium with the same concentration of DMSO as the highest 4-HTMPIPO concentration) and untreated control wells.
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Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
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After incubation, add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
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Carefully remove the medium containing MTT.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Mix gently on an orbital shaker for 10-15 minutes.
-
-
Measurement:
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Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for 4-HTMPIPO, adapted from the known mechanism of coniferaldehyde.[3]
Experimental Workflow Diagram
Caption: General experimental workflow for a cytotoxicity assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in cytotoxicity assays.
References
Reducing non-specific binding of 4-HTMPIPO in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding (NSB) of 4-HTMPIPO in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is 4-HTMPIPO and which receptors does it target?
A1: 4-HTMPIPO is a synthetic cannabinoid, structurally related to UR-144. As a synthetic cannabinoid, its primary targets are the cannabinoid receptors, CB1 and CB2. However, like many synthetic cannabinoids, it may exhibit off-target binding to other receptors, such as muscarinic acetylcholine receptors.
Q2: What causes high non-specific binding of 4-HTMPIPO?
A2: The high non-specific binding of 4-HTMPIPO is primarily attributed to its hydrophobic nature. With a calculated LogP of 4.5, 4-HTMPIPO has a strong tendency to interact with non-receptor components in the assay, such as lipids in the cell membrane preparation, plasticware, and filter mats. These hydrophobic interactions can mask the specific binding signal to the receptor of interest.
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should constitute less than 50% of the total binding. For some well-optimized assays, it can be as low as 10-20% of the total binding. If non-specific binding is too high, it becomes difficult to obtain reliable and reproducible data for specific binding.
Q4: How is non-specific binding determined in a receptor assay?
A4: Non-specific binding is measured by including a high concentration of an unlabeled competing ligand in the assay, alongside the radiolabeled or fluorescently-labeled 4-HTMPIPO. This "cold" ligand will saturate the specific binding sites on the receptor, so that any remaining binding of the labeled 4-HTMPIPO is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand).
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Assay Plate
High background can be a result of several factors related to the hydrophobic properties of 4-HTMPIPO and the assay conditions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Hydrophobic Interactions with Assay Components | Include a non-ionic detergent in the assay buffer. Common choices include 0.01-0.1% Tween-20 or Triton X-100.[1] | A significant reduction in background signal across all wells. |
| Electrostatic Interactions | Increase the ionic strength of the assay buffer by adding NaCl (typically 50-150 mM).[1] | Reduced non-specific binding due to the masking of charged sites. |
| Ligand Adsorption to Plasticware | Pre-treat assay plates and pipette tips with a blocking agent like 0.1% Bovine Serum Albumin (BSA). | Minimized loss of 4-HTMPIPO to plastic surfaces, leading to more consistent results. |
| Suboptimal Buffer pH | Optimize the pH of the assay buffer. The ideal pH can vary depending on the receptor and should be empirically determined (typically between 7.2 and 7.6). | A lower and more stable background signal. |
Issue 2: Non-Specific Binding Increases Proportionally with 4-HTMPIPO Concentration
This often indicates that the non-specific sites are not saturated and that the ligand is binding to a large pool of low-affinity, non-saturable sites.
| Potential Cause | Recommended Solution | Expected Outcome |
| Excessive Radioligand Concentration | Reduce the concentration of labeled 4-HTMPIPO to at or below the Kd for the receptor of interest. If the Kd is unknown, perform a saturation binding experiment to determine it. | A decrease in the proportion of non-specific to total binding. |
| High Membrane Protein Concentration | Titrate the amount of membrane protein used in the assay. A typical starting range is 10-50 µg per well. | An improved signal-to-noise ratio, with a clearer distinction between specific and non-specific binding. |
| Insufficient Washing | Increase the number and/or volume of wash steps after incubation. Use ice-cold wash buffer to minimize dissociation of specifically bound ligand. | A lower non-specific binding signal due to more effective removal of unbound ligand. |
| Inappropriate Filter Type (Filtration Assays) | Pre-soak filters in a blocking buffer containing 0.1-0.5% polyethyleneimine (PEI) or 1% BSA.[2] Consider testing different filter materials (e.g., glass fiber vs. polypropylene). | Reduced binding of 4-HTMPIPO to the filter matrix itself. |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for 4-HTMPIPO using Cell Membranes
This protocol is adapted from established methods for synthetic cannabinoids and is designed to minimize non-specific binding.
1. Materials and Reagents:
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Cell Membranes: Prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 or HEK293 cells stably expressing human CB1 or CB2).
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Radiolabeled 4-HTMPIPO: e.g., [³H]4-HTMPIPO.
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Unlabeled 4-HTMPIPO or other suitable competitor: (e.g., CP-55,940 or WIN 55,212-2).
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA (fatty acid-free), pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4 (ice-cold).
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96-well Plates: Low-binding polypropylene plates.
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Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.3% PEI for at least 2 hours at 4°C.
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Scintillation Cocktail.
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Microplate Scintillation Counter.
2. Procedure:
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Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize gently and dilute to the desired concentration (e.g., 20 µ g/well ) in assay buffer. Keep on ice.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
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For the determination of non-specific binding, add 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM CP-55,940) to designated wells.
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For the competition curve, add 50 µL of serial dilutions of unlabeled 4-HTMPIPO to the remaining wells.
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Add 50 µL of radiolabeled 4-HTMPIPO to all wells at a final concentration at or near its Kd.
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Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
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Filtration: Rapidly terminate the assay by vacuum filtration through the pre-soaked filter mat using a cell harvester.
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Washing: Wash the filters 3-5 times with 300 µL of ice-cold wash buffer per well.
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Drying: Dry the filter mat under a heat lamp or in a low-temperature oven.
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Scintillation Counting: Place the dried filter mat in a scintillation bag with an appropriate volume of scintillation cocktail. Seal the bag and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
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Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.
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Plot the specific binding as a function of the log concentration of the unlabeled competitor.
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Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
Technical Support Center: 4-HTMPIPO Synthesis & Byproduct Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-hydroxy-2,2,6,6-tetramethyl-1-(piperidin-4-yl)piperidine-1-oxyl (4-HTMPIPO). This guide focuses on identifying potential byproducts generated during the synthesis, a critical step for ensuring the purity and quality of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-HTMPIPO?
A common and efficient method for synthesizing 4-HTMPIPO is through the reductive amination of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) with piperidin-4-one. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride (STAB) in a suitable aprotic solvent.
Q2: What are the potential byproducts I might encounter during the synthesis of 4-HTMPIPO?
Several byproducts can form during the synthesis of 4-HTMPIPO. These can originate from the starting materials, side reactions during the reductive amination, or subsequent workup steps. The most common potential byproducts are:
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Unreacted Starting Materials: Residual 4-amino-TEMPO and piperidin-4-one.
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Over-alkylation Product: Formation of a tertiary amine by reaction of the product with another molecule of piperidin-4-one followed by reduction.
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Hydroxylamine Derivative: Reduction of the nitroxide radical of 4-HTMPIPO or 4-amino-TEMPO to the corresponding hydroxylamine.
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Bis-TEMPO Adduct: Reaction of 4-amino-TEMPO with a byproduct of the starting ketone, potentially leading to a biradical species.[1]
-
Solvent Adducts: Byproducts formed from the reaction of reactive intermediates with the solvent.
Q3: How can I minimize the formation of these byproducts?
To minimize byproduct formation, consider the following:
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Stoichiometry: Use a slight excess of the amine (4-amino-TEMPO) to drive the reaction to completion and minimize unreacted piperidin-4-one.
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Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is less likely to cause over-reduction compared to stronger agents like sodium borohydride.[2][3][4]
-
Reaction Conditions: Maintain an appropriate reaction temperature and stir the reaction mixture adequately to ensure homogeneity.
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Purity of Starting Materials: Ensure the purity of 4-amino-TEMPO and piperidin-4-one before starting the reaction. Impurities in the starting materials can lead to unexpected side products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, with a focus on byproduct identification.
Issue 1: My final product shows a low yield and multiple spots on TLC.
-
Possible Cause: Incomplete reaction or the presence of significant amounts of byproducts.
-
Troubleshooting Steps:
-
Analyze the TLC: Compare the TLC of your product with the starting materials (4-amino-TEMPO and piperidin-4-one) to identify unreacted starting materials.
-
Optimize Reaction Time: The reaction may not have gone to completion. Try extending the reaction time.
-
Check Reagent Quality: The reducing agent may have degraded. Use fresh sodium triacetoxyborohydride.
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Purification: Employ column chromatography to separate the desired product from byproducts and unreacted starting materials.
-
Issue 2: I see an unexpected peak in my mass spectrum.
-
Possible Cause: Presence of a byproduct.
-
Troubleshooting Steps:
-
Determine the Molecular Weight: Analyze the m/z value of the unexpected peak.
-
Compare with Potential Byproducts: Refer to the table below to see if the molecular weight matches any of the common byproducts.
-
Fragmentation Analysis: If using MS/MS, analyze the fragmentation pattern to gain structural information about the unknown peak.
-
Issue 3: My NMR spectrum shows unexpected signals.
-
Possible Cause: Presence of byproducts or residual solvent.
-
Troubleshooting Steps:
-
Identify Solvent Peaks: First, identify and subtract any signals corresponding to the deuterated solvent used for the NMR analysis.
-
Compare with Starting Material Spectra: Compare the spectrum of your product with the known spectra of 4-amino-TEMPO and piperidin-4-one to identify signals from unreacted starting materials.
-
Analyze Characteristic Signals: Look for characteristic signals that might indicate specific byproducts. For example, the presence of signals corresponding to a tertiary amine could suggest over-alkylation.
-
Data Presentation: Potential Byproducts and Their Characteristics
The following table summarizes the key characteristics of potential byproducts to aid in their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features (MS, NMR) |
| 4-HTMPIPO (Product) | C₁₄H₂₈N₃O₂ | 270.39 | MS: [M+H]⁺ at m/z 271. NMR: Broad signals due to the paramagnetic nitroxide. |
| 4-amino-TEMPO | C₉H₁₉N₂O | 171.26 | MS: [M+H]⁺ at m/z 172.[5] NMR: Broad signals.[5] |
| Piperidin-4-one | C₅H₉NO | 99.13 | MS: [M+H]⁺ at m/z 100. NMR: Sharp signals in the aliphatic region. |
| Over-alkylation Product | C₁₉H₃₅N₄O₂ | 367.51 | MS: [M+H]⁺ at m/z 368. NMR: Additional signals in the piperidine region. |
| 4-HTMPIPO-hydroxylamine | C₁₄H₂₉N₃O₂ | 271.40 | MS: [M+H]⁺ at m/z 272. NMR: Sharper signals compared to the nitroxide. |
| Bis-TEMPO Adduct | C₁₈H₃₆N₄O₂ | 340.50 | MS: [M+H]⁺ at m/z 341. NMR: Complex spectrum with broad signals.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-HTMPIPO via Reductive Amination
-
To a solution of 4-amino-TEMPO (1.0 eq) in dichloromethane (DCM), add piperidin-4-one (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Characterization
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) can be used.
-
Visualization: The nitroxide radical-containing compounds will appear as orange/red spots. UV light can also be used for visualization if the compounds are UV active.
-
-
Mass Spectrometry (MS):
-
Use electrospray ionization (ESI) in positive ion mode to observe the [M+H]⁺ ions.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Due to the paramagnetic nature of the nitroxide radical, ¹H NMR spectra will exhibit broad signals. To obtain sharper signals for structural confirmation, the sample can be reduced to the corresponding hydroxylamine (e.g., by adding a small amount of a reducing agent like phenylhydrazine) prior to analysis.[6]
-
Visualizations
Caption: Synthetic pathway for 4-HTMPIPO via reductive amination.
Caption: Troubleshooting workflow for 4-HTMPIPO byproduct identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
How to prevent degradation of 4-HTMPIPO during sample extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample extraction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-HTMPIPO), also known as TEMPOL. Our goal is to help you minimize degradation and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 4-HTMPIPO and why is its stability during extraction important?
A1: 4-HTMPIPO (TEMPOL) is a stable nitroxide radical known for its antioxidant properties. It acts as a superoxide dismutase (SOD) mimetic, scavenging reactive oxygen species (ROS).[1] Accurate quantification of 4-HTMPIPO in biological samples is crucial for studying its therapeutic effects and mechanisms of action. Degradation during sample extraction can lead to an underestimation of its concentration, resulting in misleading data.
Q2: What are the main factors that can cause 4-HTMPIPO degradation during sample extraction?
A2: The primary factors that can lead to the degradation of 4-HTMPIPO include:
-
pH: 4-HTMPIPO is more stable in acidic to neutral conditions. Alkaline environments can accelerate its degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the sample matrix can lead to the loss of the nitroxide radical.
-
Enzymatic Activity: Certain enzymes present in biological samples can metabolize 4-HTMPIPO.
Q3: What are the common degradation products of 4-HTMPIPO?
A3: The primary degradation pathway for 4-HTMPIPO involves the reduction of the nitroxide radical to its corresponding hydroxylamine. Further reduction can lead to the formation of the secondary amine. Oxidation can also occur, though reduction is more common in biological systems.
Troubleshooting Guide: Preventing 4-HTMPIPO Degradation
This guide provides solutions to common problems encountered during the extraction of 4-HTMPIPO from biological matrices.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable 4-HTMPIPO signal (EPR or LC-MS) | Degradation due to improper pH. | Maintain a pH between 4 and 7 during the entire extraction process. Use buffered solutions to stabilize the pH. |
| Thermal degradation. | Keep samples on ice or at 4°C throughout the extraction procedure. Avoid prolonged exposure to room temperature. | |
| Photodegradation. | Protect samples from light by using amber-colored tubes and minimizing exposure to ambient light. | |
| Reaction with cellular components. | Quench metabolic activity immediately after sample collection by adding a high concentration of a cold organic solvent like methanol or acetonitrile. | |
| Inconsistent or variable 4-HTMPIPO concentrations across replicates | Incomplete or variable extraction efficiency. | Ensure thorough homogenization of tissues. Optimize the solvent-to-sample ratio and extraction time. Use an internal standard to correct for extraction variability. |
| Enzymatic degradation. | Immediately after sample collection, add a protein precipitation agent (e.g., cold acetonitrile or methanol) to denature enzymes. | |
| Presence of interfering peaks in chromatogram (LC-MS) | Co-extraction of matrix components. | Employ a solid-phase extraction (SPE) clean-up step to remove interfering substances. Optimize the LC gradient to better separate 4-HTMPIPO from matrix components. |
| Formation of degradation products. | Analyze for the presence of the hydroxylamine derivative of 4-HTMPIPO to assess the extent of degradation. Optimize extraction conditions to minimize its formation. |
Quantitative Data Summary
The stability of 4-HTMPIPO is influenced by several factors. The following tables summarize the available quantitative data on its degradation under various conditions.
Table 1: Effect of pH on the Degradation of 4-HTMPIPO (TEMPOL) in an Emulsion System
| pH | Condition | Observation |
| 6 | β-Lg emulsion | Gradual decrease in TEMPOL signal over 60 minutes. |
| 9 | β-Lg emulsion | Rapid decrease in TEMPOL signal, with significant degradation observed within the first 10 minutes. |
Data adapted from a study on TEMPOL degradation in a β-lactoglobulin-stabilized emulsion. This indicates that alkaline conditions significantly accelerate degradation.
Table 2: General Stability of 4-HTMPIPO under Various Stress Conditions
| Stress Condition | Stability | Notes |
| Acidic (pH < 4) | Relatively Stable | Minimal degradation observed at room temperature. |
| Neutral (pH 7) | Moderately Stable | Slow degradation can occur, accelerated by temperature. |
| Alkaline (pH > 8) | Unstable | Rapid degradation is likely. |
| Elevated Temperature (>40°C) | Unstable | Degradation rate increases with temperature. |
| UV Light Exposure | Unstable | Photodegradation can occur. |
| Presence of Superoxide | Reactive | Acts as an SOD mimetic, leading to its reduction. |
Experimental Protocols
Protocol 1: Extraction of 4-HTMPIPO from Plasma
This protocol is designed for the extraction of 4-HTMPIPO from plasma samples for subsequent analysis by LC-MS.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (ACN) containing an internal standard (e.g., deuterated 4-HTMPIPO)
-
Microcentrifuge tubes (1.5 mL, amber-colored recommended)
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
Sample Collection: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: In a 1.5 mL microcentrifuge tube, add 400 µL of ice-cold ACN (with internal standard) to 100 µL of plasma.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube, avoiding the protein pellet.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS method.
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.
Protocol 2: Extraction of 4-HTMPIPO from Tissue Homogenate
This protocol outlines the extraction of 4-HTMPIPO from tissue samples for LC-MS analysis.
Materials:
-
Tissue sample
-
Ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Ice-cold acetonitrile (ACN) with internal standard
-
Homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer)
-
Microcentrifuge tubes (2 mL, amber-colored recommended)
-
Centrifuge capable of reaching 16,000 x g at 4°C
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
Tissue Preparation: Weigh a small piece of frozen tissue (e.g., 20-50 mg) and place it in a 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater).
-
Homogenization: Add 500 µL of ice-cold homogenization buffer. Homogenize the tissue until no visible particles remain. Keep the sample on ice during this process.
-
Protein Precipitation: Add 1 mL of ice-cold ACN (with internal standard) to the tissue homogenate.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.
Visualizations
Signaling Pathway: Antioxidant Activity of 4-HTMPIPO
Caption: Antioxidant mechanism of 4-HTMPIPO (TEMPOL).
Experimental Workflow: 4-HTMPIPO Extraction from Plasma
Caption: Workflow for 4-HTMPIPO extraction from plasma.
Logical Relationship: Factors Affecting 4-HTMPIPO Stability
References
Technical Support Center: Optimizing HPLC Parameters for 4-Hydroxytamoxifen (4-HT)
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) injection parameters for the analysis of 4-hydroxytamoxifen (4-HT), a key active metabolite of Tamoxifen.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column used for 4-hydroxytamoxifen analysis?
A1: The most frequently utilized stationary phase for 4-hydroxytamoxifen analysis is a reversed-phase C18 column.[1][2] These columns provide excellent separation for hydrophobic compounds like 4-HT from its parent drug, Tamoxifen, and other metabolites.
Q2: What are typical mobile phase compositions for 4-HT analysis?
A2: A common mobile phase involves a gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer.[3] The buffer is often a phosphate or triethylammonium phosphate solution with the pH adjusted to the acidic range (around 3.0-3.5) to ensure good peak shape.[4][5]
Q3: What detection methods are suitable for 4-HT?
A3: UV detection is a common method, with wavelengths typically set around 256 nm.[3] For higher sensitivity, especially in biological matrices, fluorescence detection (excitation at 256 nm, emission at 380 nm) or mass spectrometry (MS) is employed.[5][6][7]
Q4: How can I improve the sensitivity of my 4-HT assay?
A4: To enhance sensitivity, consider using a fluorescence detector, as 4-HT exhibits native fluorescence.[6] Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS/MS) will provide the highest sensitivity and selectivity.[7] Proper sample preparation to remove interfering matrix components is also crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; incorrect mobile phase pH. | Ensure the mobile phase pH is acidic (around 3.0-3.5) to suppress the ionization of silanol groups. Consider using a base-deactivated column. |
| Peak Fronting | Sample overload; sample solvent stronger than the mobile phase. | Reduce the injection volume or the concentration of the sample. Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[8] |
| Split Peaks | Column void or contamination; partially blocked frit. | Reverse flush the column to remove any particulates. If the problem persists, a guard column can help protect the analytical column.[9] If a void has formed at the column inlet, the column may need to be replaced. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; temperature variations. | Ensure the mobile phase is properly degassed and mixed.[10] Check for leaks in the pump and fittings. Use a column oven to maintain a consistent temperature.[3] |
| Poor Resolution | Inappropriate mobile phase composition; column degradation. | Optimize the mobile phase composition, particularly the organic-to-aqueous ratio. A gradient elution may be necessary to separate all metabolites.[4] If the column has been used extensively, its performance may be degraded, and it may need to be replaced. |
Experimental Protocols
Protocol 1: Standard HPLC-UV Method for 4-Hydroxytamoxifen
This protocol provides a baseline for the analysis of 4-hydroxytamoxifen.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
A: 5mM Triethylammonium phosphate buffer, pH 3.3.
-
B: Acetonitrile.
-
Isocratic elution with a mixture of A and B (e.g., 57:43 v/v).[4]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 256 nm.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase. If in a biological matrix, perform a liquid-liquid or solid-phase extraction.
Protocol 2: High-Sensitivity HPLC-Fluorescence Method
This protocol is suitable for applications requiring lower limits of detection.
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 50 µL.[5]
-
Detection: Fluorescence with excitation at 256 nm and emission at 380 nm.[5]
Quantitative Data Summary
| Parameter | HPLC-UV Method | HPLC-Fluorescence Method |
| Column Type | C18 (150 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 5mM Triethylammonium phosphate (pH 3.3) and Acetonitrile (57:43)[4] | 20 mM Potassium phosphate (pH 3.0) and Acetonitrile (65:35)[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5] |
| Temperature | 35°C | 35°C[5] |
| Injection Volume | 20 µL | 50 µL[5] |
| Detection Wavelength | UV at 256 nm[3] | Fluorescence (Ex: 256 nm, Em: 380 nm)[5] |
Visualizations
Caption: General workflow for the HPLC analysis of 4-hydroxytamoxifen.
References
- 1. tandfonline.com [tandfonline.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 4-hydroxytamoxifen in mouse plasma in the pg/mL range by gradient capillary liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Cannabinoid Receptor Activity of UR-144 and 4-HTMPIPO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor activity of the synthetic cannabinoid UR-144 and is intended to include a similar analysis of 4-HTMPIPO. UR-144 is a well-characterized compound with known affinity and functional activity at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.
Important Note on 4-HTMPIPO: Despite a comprehensive search of scientific literature and pharmacological databases, no public data on the cannabinoid receptor binding affinity, functional activity, or signaling pathways of 4-HTMPIPO could be located. Therefore, a direct quantitative comparison with UR-144 is not possible at this time. This guide will proceed by presenting a detailed profile of UR-144 as a reference, along with the standard experimental methodologies that would be employed to characterize a novel compound like 4-HTMPIPO.
UR-144: A Profile of a Selective CB2 Receptor Agonist
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid developed by Abbott Laboratories. It is recognized for its selective agonist activity at the peripheral cannabinoid receptor CB2, with a significantly lower affinity for the psychoactive CB1 receptor.[1]
Quantitative Analysis of Receptor Activity
The following tables summarize the key quantitative parameters that define the interaction of UR-144 with CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinity of UR-144
| Compound | Receptor | Ki (nM) | Reference |
| UR-144 | CB1 | 150 | [1] |
| CB2 | 1.8 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.
Table 2: Cannabinoid Receptor Functional Activity of UR-144
| Compound | Receptor | EC50 (nM) | Functional Response | Reference |
| UR-144 | CB1 | 421 | Agonist | [1] |
| CB2 | 72 | Agonist | [1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.
Signaling Pathways and Functional Effects
UR-144 acts as a full agonist at both CB1 and CB2 receptors, though its potency is significantly greater at the CB2 receptor.[1] Like other cannabinoid receptor agonists, its mechanism of action involves the activation of G-protein coupled receptors (GPCRs).
Upon binding to CB1 or CB2 receptors, UR-144 initiates a signaling cascade through the associated Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates downstream cellular processes.
Figure 1. Simplified signaling pathway of UR-144 at cannabinoid receptors.
Experimental Protocols
The characterization of cannabinoid receptor ligands like UR-144 and the prospective analysis of 4-HTMPIPO rely on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from the CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55940).
-
Test compound (UR-144 or 4-HTMPIPO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Figure 2. Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay is used to determine the functional activity (EC₅₀) of a compound by measuring its effect on intracellular cAMP levels.
Objective: To measure the agonist-induced inhibition of adenylyl cyclase activity.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors.
-
Test compound (UR-144 or 4-HTMPIPO).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time to allow for the modulation of cAMP levels by the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ value.
Figure 3. Workflow for a cAMP functional assay.
Conclusion
UR-144 is a potent and selective CB2 receptor agonist with well-documented binding affinity and functional activity. Its primary signaling mechanism involves the Gi/o-mediated inhibition of adenylyl cyclase. The experimental protocols outlined provide a standard framework for the characterization of such cannabinoid receptor ligands.
A direct and quantitative comparison between 4-HTMPIPO and UR-144 is not feasible due to the current absence of publicly available pharmacological data for 4-HTMPIPO. Further research is required to elucidate the cannabinoid receptor activity of 4-HTMPIPO to enable a comprehensive comparative analysis. Researchers interested in 4-HTMPIPO would need to conduct the described binding and functional assays to determine its pharmacological profile.
References
A Comparative Analysis of 4-HTMPIPO and THC: Unraveling Psychoactive Effects
A comprehensive comparison between the synthetic cannabinoid 4-HTMPIPO and Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis, is currently not feasible due to a significant lack of publicly available scientific data on 4-HTMPIPO.
While extensive research has characterized the psychoactive effects, receptor binding affinities, and signaling pathways of THC, a thorough search of scientific literature and chemical databases reveals no published experimental data for 4-HTMPIPO. This precludes a direct, evidence-based comparison of their psychoactive properties as requested.
This guide will, therefore, provide a detailed overview of the known psychoactive effects, receptor interactions, and signaling mechanisms of THC, which would have served as the benchmark for comparison. We will also outline the general structure-activity relationships of synthetic cannabinoids related to 4-HTMPIPO's chemical class to offer a hypothetical context.
Δ⁹-Tetrahydrocannabinol (THC): A Well-Characterized Psychoactive Compound
THC is the most abundant psychoactive compound in the cannabis plant and is responsible for the euphoric and mind-altering effects associated with marijuana use.[1] Its effects are mediated primarily through its interaction with the endocannabinoid system, particularly the cannabinoid receptor type 1 (CB1), which is highly expressed in the central nervous system.[2][3]
Psychoactive Effects of THC
The subjective psychoactive effects of THC are multifaceted and can vary depending on the dose, route of administration, and individual user. Commonly reported effects include:
-
Euphoria and Relaxation: A sense of well-being, happiness, and relaxation is a hallmark of THC intoxication.[1]
-
Altered Perception: Users may experience heightened sensory perception, where colors, sounds, and tastes can seem more intense.[1]
-
Cognitive Changes: THC can impair short-term memory, alter the perception of time, and affect concentration and problem-solving abilities.[4]
-
Anxiety and Paranoia: In some individuals, particularly at high doses, THC can induce anxiety, fear, and paranoia.[5]
-
Psychotomimetic Effects: At very high doses, THC can produce transient psychotic symptoms, such as hallucinations and delusions.[6]
Receptor Binding and Affinity of THC
THC acts as a partial agonist at both CB1 and CB2 receptors. Its psychoactive effects are primarily attributed to its binding to and activation of CB1 receptors in the brain.[2][7] The binding affinity of THC for cannabinoid receptors has been reported with some variability across studies, which may be due to different experimental methodologies. A meta-analysis reported mean Ki values for THC at human CB1 (HsCB1) and CB2 (HsCB2) receptors to be 25.1 nM and 35.2 nM, respectively.[8] Another study reported a Ki value of 40.7 ± 1.7 nM for THC at the CB1 receptor.[7]
THC Signaling Pathways
Upon binding to the CB1 receptor, which is a G-protein coupled receptor (GPCR), THC initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase through the activation of Gi/o proteins, leading to a decrease in cyclic AMP (cAMP) levels.[9][10] Activation of CB1 receptors by THC also leads to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.[3][9]
dot graph THC_Signaling_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
THC [label="THC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB1R [label="CB1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ion_Channels [label="Ion Channels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Psychoactive_Effects [label="Psychoactive Effects", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];
4-HTMPIPO: An Uncharacterized Synthetic Cannabinoid
4-HTMPIPO is cataloged in chemical databases such as PubChem with the chemical name 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one.[11] Its chemical structure reveals it to be an indole-based synthetic cannabinoid. Synthetic cannabinoids are a broad and diverse class of compounds designed to mimic the effects of THC.[3] They typically feature an indole, indazole, or other heterocyclic core structure.
Hypothetical Psychoactive Profile Based on Structure
Based on the general structure-activity relationships of indole-based synthetic cannabinoids, some hypothetical psychoactive properties of 4-HTMPIPO can be inferred, though these are not substitutes for experimental data:
-
CB1 Receptor Agonism: The indole core with an N-pentyl chain is a common feature in many potent CB1 receptor agonists.[2][5] Therefore, it is highly probable that 4-HTMPIPO acts as a CB1 receptor agonist.
-
Potency: The specific substitutions on the indole ring and the side chain significantly influence the binding affinity and efficacy at the CB1 receptor. Many synthetic cannabinoids are known to be more potent and efficacious than THC.[3] Without experimental data, the potency of 4-HTMPIPO relative to THC remains unknown.
-
Psychoactive Effects: If 4-HTMPIPO is a potent CB1 agonist, it would be expected to produce THC-like psychoactive effects. However, synthetic cannabinoids are often associated with a higher incidence of severe adverse effects, including intense anxiety, paranoia, psychosis, and in some cases, life-threatening toxicity.
Experimental Protocols for Assessing Psychoactive Effects
The evaluation of the psychoactive effects of cannabinoids involves a combination of preclinical and clinical research methodologies.
Preclinical Studies (In Vivo)
Animal models, typically rodents, are used to assess the behavioral and neurochemical effects of cannabinoids. Standard protocols include:
-
The Cannabinoid Tetrad: This is a battery of four tests that are characteristic of CB1 receptor activation in mice:
-
Hypolocomotion: A decrease in spontaneous movement.
-
Catalepsy: A state of immobility.
-
Analgesia: A reduction in pain sensitivity.
-
Hypothermia: A decrease in body temperature.
-
-
Drug Discrimination Studies: Animals are trained to distinguish between the subjective effects of a known cannabinoid (like THC) and a placebo. The ability of a novel compound to substitute for the training drug indicates similar subjective effects.
-
Receptor Binding Assays: These in vitro experiments determine the affinity (Ki) of a compound for cannabinoid receptors. Radioligand binding assays are commonly employed.
-
Functional Assays: These experiments measure the functional consequence of receptor binding, such as the activation of G-proteins (e.g., [³⁵S]GTPγS binding assays) or the inhibition of adenylyl cyclase.
Clinical Studies (Human)
Human studies are essential for characterizing the psychoactive effects of a compound. These are typically conducted in controlled laboratory settings with healthy, experienced cannabis users.
-
Subjective Effects Questionnaires: Standardized questionnaires, such as the Addiction Research Center Inventory (ARCI) and Visual Analog Scales (VAS), are used to quantify the subjective experiences of the drug's effects (e.g., "high," "good effects," "anxious").
-
Cognitive and Psychomotor Performance Tests: A battery of tests is administered to assess the drug's impact on memory, attention, reaction time, and coordination.
-
Physiological Monitoring: Heart rate, blood pressure, and other physiological parameters are continuously monitored.
Conclusion
A direct and detailed comparison of the psychoactive effects of 4-HTMPIPO and THC is not possible due to the absence of scientific research on 4-HTMPIPO. While the chemical structure of 4-HTMPIPO suggests it is likely a synthetic cannabinoid with CB1 receptor agonist activity, its specific psychoactive profile, potency, and safety cannot be determined without experimental data. The well-established pharmacological profile of THC serves as a crucial reference point for the evaluation of any novel cannabinoid. Further research is imperative to characterize the psychoactive and toxicological effects of emerging synthetic cannabinoids like 4-HTMPIPO to inform public health and regulatory efforts.
References
- 1. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of indole- and pyrrole-derived cannabinoids | RTI [rti.org]
- 6. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules [frontiersin.org]
- 9. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid ligands, receptors and enzymes: Pharmacological tools and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Htmpipo | C21H31NO2 | CID 72720476 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of UR-144: Cannabinoid Receptor Affinity and Immunoassay Cross-Reactivity
Disclaimer: Information regarding the synthetic cannabinoid 4-HTMPIPO is not available in the current scientific literature. Therefore, this guide provides a comparative analysis of UR-144 , a structurally related and well-characterized synthetic cannabinoid, as a proxy. The data presented here pertains to UR-144 and its metabolites, not 4-HTMPIPO.
This guide offers an objective comparison of UR-144's binding affinity for cannabinoid receptors CB1 and CB2, and its cross-reactivity profile in various cannabinoid immunoassays. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.
I. Cannabinoid Receptor Binding Affinity
UR-144 is a synthetic cannabinoid that acts as a full agonist at the CB2 receptor and displays lower affinity for the CB1 receptor.[1] This selectivity for CB2 is a key characteristic of this compound. However, there are some discrepancies in the reported binding affinities in the literature.
Data Presentation: Binding Affinity of UR-144 and Comparators
The following table summarizes the binding affinities (Ki in nM) of UR-144 and other relevant cannabinoids for the human CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ratio) |
| UR-144 | 150[1] | 1.8[1] | 83.3 |
| UR-144 | 29 ± 0.9[2] | 4.5 ± 1.7[2] | 6.4 |
| Δ⁹-THC | 40.7[2] | 36.4[2] | 1.1 |
| JWH-018 | 9.00 | 2.94 | 3.06 |
| CP 55,940 | 0.58 | 0.68 | 0.85 |
Note: The conflicting Ki values for UR-144 from different sources are presented to reflect the available data.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of UR-144 for cannabinoid receptors is typically determined using a competitive radioligand binding assay.
Objective: To determine the affinity (Ki) of a test compound (UR-144) by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP 55,940 or another suitable high-affinity cannabinoid receptor ligand.
-
Non-labeled Ligand: UR-144 and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of UR-144 and other test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the test compound at varying concentrations. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at 30°C.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualization: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
II. Cross-Reactivity in Cannabinoid Immunoassays
The detection of synthetic cannabinoids like UR-144 in biological samples is often performed using immunoassays as a preliminary screening tool. The cross-reactivity of these assays with the parent compound and its metabolites is a critical factor in their accuracy and reliability.
Data Presentation: Cross-Reactivity of UR-144 and its Metabolites in a Commercial ELISA Kit
The following table summarizes the cross-reactivity of UR-144 and its metabolites in the Neogen Synthetic Cannabinoids (UR-144/XLR-11) Forensic ELISA Kit.[3] The calibrator for this assay is UR-144 N-pentanoic acid.
| Compound | % Cross-Reactivity |
| UR-144 N-pentanoic acid | 100.00% |
| A-796260 | 88.89% |
| UR-144 N-(5-hydroxypentyl) metabolite | 88.89% |
| (±)-UR-144 N-(4-hydroxypentyl) metabolite | 61.54% |
| XLR-11 | 44.94% |
| A-834735 | 36.36% |
| XLR11 N-(4-pentenyl) analog | 20.00% |
| UR-144 | 17.78% |
| UR-144 N-(2-hydroxypentyl) metabolite | 10.53% |
| XLR-11 N-(4-hydroxypentyl) metabolite | 6.56% |
| XLR11 Degradant | 6.15% |
| UR-144 Degradant | 2.11% |
Another study using an ELISA targeting the pentanoic acid metabolite of UR-144 found significant cross-reactivity with UR-144-5-OH and UR-144-4-OH metabolites, but less than 10% cross-reactivity with the parent UR-144 compound.[4]
Experimental Protocols: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general overview of a competitive ELISA used for the detection of synthetic cannabinoids.
Objective: To qualitatively or semi-quantitatively detect the presence of UR-144 and its metabolites in a sample.
Materials:
-
Microplate pre-coated with antibodies specific to the target analyte (e.g., UR-144 N-pentanoic acid).
-
Calibrators and controls.
-
Enzyme conjugate (e.g., drug-horseradish peroxidase conjugate).
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare urine or blood samples according to the kit's instructions.
-
Assay Procedure:
-
Add calibrators, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme conjugate to each well. During incubation, the drug in the sample competes with the drug-enzyme conjugate for the limited antibody binding sites.
-
Incubate the plate for a specified time (e.g., 45 minutes).
-
-
Washing: Wash the plate to remove any unbound materials.
-
Substrate Addition: Add the substrate solution to each well. The enzyme conjugate bound to the antibody will catalyze the conversion of the substrate, resulting in a color change.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Data Analysis: Compare the absorbance of the samples to the absorbance of the calibrators to determine the presence and approximate concentration of the target analyte.
Mandatory Visualization: Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade.
Mandatory Visualization: Logical Relationship of Cross-Reactivity
Caption: Logical flow of immunoassay cross-reactivity.
References
Validating a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Quantification of 4-HTMPIPO
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. One such compound, 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one (4-HTMPIPO), requires robust and validated analytical methods for its accurate identification and quantification. This guide provides a comprehensive comparison of a novel UPLC-MS/MS method against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 4-HTMPIPO, supported by hypothetical experimental data.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for achieving reliable and accurate results. Below is a summary of the performance characteristics of a novel UPLC-MS/MS method compared to a standard HPLC-UV method for the quantification of 4-HTMPIPO.
| Performance Parameter | Novel UPLC-MS/MS Method | Standard HPLC-UV Method |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 15 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.7% - 106.8% |
| Precision (% RSD) | < 2.5% | < 6.8% |
| Sample Throughput | ~5 minutes per sample | ~15 minutes per sample |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the protocols for the novel UPLC-MS/MS and standard HPLC-UV methods.
Novel UPLC-MS/MS Method
This method offers high sensitivity and selectivity for the quantification of 4-HTMPIPO in complex matrices.
1. Sample Preparation:
-
A 100 µL aliquot of the sample (e.g., plasma, urine) is mixed with 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard (e.g., 4-HTMPIPO-d5).
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 5 minutes.
-
The supernatant is transferred to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
4-HTMPIPO: [M+H]+ → fragment 1, [M+H]+ → fragment 2
-
4-HTMPIPO-d5 (IS): [M+H]+ → fragment 1, [M+H]+ → fragment 2
-
Standard HPLC-UV Method
This method represents a more conventional approach for the analysis of 4-HTMPIPO.
1. Sample Preparation:
-
A 500 µL aliquot of the sample is subjected to liquid-liquid extraction with 2 mL of an organic solvent mixture (e.g., hexane:ethyl acetate, 9:1 v/v).
-
The mixture is vortexed for 2 minutes and centrifuged at 3,000 x g for 10 minutes.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase.
2. HPLC-UV Conditions:
-
Chromatographic Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 220 nm
Method Validation Workflow
The validation of a novel analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages of the validation workflow.
The Enigma of 4-HTMPIPO: A Comparative Efficacy Analysis of Synthetic Cannabinoids
While the synthetic cannabinoid 4-HTMPIPO has been identified, a thorough review of scientific literature reveals a significant gap in our understanding of its pharmacological effects. To date, no in-vitro or in-vivo pharmacological data has been published for 4-HTMPIPO, rendering a direct efficacy comparison with other synthetic cannabinoids impossible.[1]
This guide will therefore provide a comprehensive comparison of the efficacy of several well-characterized synthetic cannabinoids, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance based on available experimental data. This analysis will focus on key parameters such as cannabinoid receptor binding affinity and functional activity.
Comparative Efficacy of Representative Synthetic Cannabinoids
Synthetic cannabinoids are a broad and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, many synthetic cannabinoids exhibit significantly higher potency and efficacy at the cannabinoid receptors, CB1 and CB2, than THC.[2][3] This can lead to more intense and unpredictable physiological and psychoactive effects.[2]
The table below summarizes the in-vitro efficacy data for a selection of synthetic cannabinoids compared to THC.
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | CB1 Functional Activity (EC50, nM) | CB1 Intrinsic Efficacy | CB2 Functional Activity (EC50, nM) | CB2 Intrinsic Efficacy |
| Δ⁹-THC | ~25-43 | ~35 | ~100-200 | Partial Agonist | ~50-100 | Partial Agonist |
| JWH-018 | ~9.0 | ~2.9 | ~3.0 | Full Agonist | ~3.2 | Full Agonist |
| CP-55,940 | ~0.6-2.5 | ~0.7-0.9 | ~0.5-2.0 | Full Agonist | ~0.6-1.5 | Full Agonist |
| UR-144 | ~150 | ~2.4 | ~20-50 | Full Agonist (CB2 selective) | ~1.8 | Full Agonist |
| 5F-MDMB-PICA | ~0.1-1.0 | ~0.5-2.0 | ~0.2-1.5 | Full Agonist | ~0.4-2.5 | Full Agonist |
| MDMB-4en-PINACA | ~0.05-0.5 | ~0.3-1.5 | ~0.1-1.0 | Full Agonist | ~0.2-1.2 | Full Agonist |
Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions.
As the data indicates, synthetic cannabinoids like JWH-018, CP-55,940, 5F-MDMB-PICA, and MDMB-4en-PINACA are potent, full agonists at both CB1 and CB2 receptors, with binding affinities and functional potencies that are orders of magnitude greater than that of THC.[4][5] In contrast, THC is a partial agonist, meaning it does not produce a maximal response even at saturating concentrations.[2] UR-144 is an example of a synthetic cannabinoid that shows some selectivity for the CB2 receptor.
Experimental Protocols
The data presented above is typically generated using the following key experimental methodologies:
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are isolated.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (e.g., 4-HTMPIPO or other synthetic cannabinoids).
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Activity Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity (EC₅₀ and intrinsic efficacy) of a compound at a G-protein coupled receptor.
Methodology:
-
Membrane Preparation: Similar to binding assays, cell membranes expressing the cannabinoid receptor are used.
-
Stimulation: The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Receptor Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The binding of [³⁵S]GTPγS is a measure of this activation.
-
Separation and Detection: The [³⁵S]GTPγS bound to the G-proteins is separated from the unbound nucleotide, and the radioactivity is quantified.
-
Data Analysis: The data is plotted as a concentration-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) are determined. The intrinsic efficacy is determined by comparing the Eₘₐₓ of the test compound to that of a known full agonist.
Visualizing Cannabinoid Receptor Signaling and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams depict the cannabinoid receptor signaling pathway and a typical experimental workflow for assessing synthetic cannabinoid efficacy.
Caption: Cannabinoid receptor activation by a synthetic cannabinoid.
Caption: Workflow for assessing synthetic cannabinoid efficacy.
References
- 1. 4-HTMPIPO - Wikipedia [en.wikipedia.org]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 4. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Metabolic Stability of 4-Hydroxytamoxifen Piperidine Analogs
The inclusion of a piperidine moiety is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and lipophilicity.[1] However, the piperidine ring is also susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can significantly impact the compound's half-life and clearance.[1][2]
Comparative Metabolic Stability Data
The following table summarizes the expected metabolic stability parameters for 4-hydroxytamoxifen and its hypothetical piperidine analogs based on general principles of drug metabolism. These values are illustrative and would require experimental verification.
| Compound | Predicted Major Metabolic Pathways | Expected Half-Life (t½) in Human Liver Microsomes (HLM) | Predicted Intrinsic Clearance (CLint) in HLM |
| 4-Hydroxytamoxifen | N-demethylation, Hydroxylation | Moderate to High | Low to Moderate |
| 4-HTMPIPO (hypothetical) | N-dealkylation of piperidine, Piperidine ring oxidation, Aromatic hydroxylation | Low to Moderate | Moderate to High |
| Analogs with substituted piperidine rings (hypothetical) | Dependent on substituent position and nature | Variable | Variable |
Experimental Protocols
The metabolic stability of these compounds would be experimentally determined using an in vitro microsomal stability assay.[3][4][5][6]
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.
Materials:
-
Test compounds (4-HT, 4-HTMPIPO, and analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][7]
-
Acetonitrile (for reaction quenching)[3]
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)[6]
Procedure:
-
Preparation: A reaction mixture is prepared containing liver microsomes and the test compound in a phosphate buffer.
-
Incubation: The reaction is initiated by adding the NADPH regenerating system and incubated at 37°C.[5][6]
-
Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3][8]
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[3]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of the test compound at each time point.[3]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general metabolic pathways for piperidine-containing compounds and the experimental workflow for assessing metabolic stability.
General metabolic pathways for piperidine-containing compounds.
Experimental workflow for microsomal metabolic stability assay.
Discussion
The metabolic stability of piperidine-containing analogs of 4-hydroxytamoxifen is expected to be lower than that of 4-hydroxytamoxifen itself. The primary reason for this is the introduction of the piperidine ring, which provides additional sites for metabolic attack by CYP450 enzymes.[2] N-dealkylation and oxidation of the piperidine ring are common and often rapid metabolic pathways.[2]
The position of substituents on the piperidine ring can influence metabolic stability. For instance, steric hindrance near the nitrogen atom may slow down N-dealkylation.[3] Conversely, certain substituents may themselves be sites of metabolic modification.
In contrast, the primary metabolic routes for 4-hydroxytamoxifen are N-demethylation of the dimethylamino group and further hydroxylation of the aromatic rings.[9] While these processes occur, they generally lead to a moderate rate of metabolism.
Conclusion
While the incorporation of a piperidine moiety in the 4-hydroxytamoxifen scaffold can be a valuable strategy for modifying its physicochemical properties, it is likely to decrease its metabolic stability. The predictive data and experimental protocols outlined in this guide provide a framework for the systematic evaluation of such analogs. Experimental determination of the metabolic stability of 4-HTMPIPO and its analogs using the described microsomal stability assay is essential to confirm these predictions and to guide further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Potency Showdown: A Comparative Guide to JWH-018 and an Elucidation of Data on 4-HTMPIPO
A comprehensive review of available scientific literature reveals a significant disparity in the publicly accessible data regarding the in vivo potency of the synthetic cannabinoids 4-HTMPIPO and JWH-018. While JWH-018 has been the subject of numerous pharmacological studies, providing a basis for understanding its in vivo effects, there is a notable absence of peer-reviewed experimental data on the in vivo activity of 4-HTMPIPO.
This guide, therefore, provides a detailed overview of the established in vivo potency of JWH-018, supported by experimental data from preclinical studies. Furthermore, it outlines the standard experimental protocols used to assess the in vivo effects of synthetic cannabinoids, which would be applicable to the evaluation of 4-HTMPIPO should such research be undertaken.
JWH-018: A Potent Synthetic Cannabinoid Agonist
JWH-018 is a synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors.[1] Its high affinity for these receptors translates to significant in vivo effects, which are commonly assessed using the cannabinoid tetrad assay in rodents. This assay measures four key physiological and behavioral responses: hypothermia (a decrease in body temperature), antinociception (pain relief), catalepsy (a state of immobility), and hypolocomotion (decreased spontaneous movement).[1]
Quantitative In Vivo Data for JWH-018
The following table summarizes key quantitative data for JWH-018 from in vivo studies.
| Parameter | Value | Species | Notes |
| CB1 Receptor Affinity (Ki) | ~9.0 nM | Mouse | Indicates a high binding affinity to the CB1 receptor.[2] |
| Hypothermia | Significant decrease in body temperature | Mouse | JWH-018 induces a dose-dependent reduction in rectal temperature.[3][4] |
| Antinociception | Dose-dependent increase in pain threshold | Mouse | Assessed using methods like the tail-flick or hot-plate test. |
| Hypolocomotion | Significant reduction in movement | Mouse | JWH-018 markedly suppresses spontaneous locomotor activity.[4][5] |
| Catalepsy | Induction of immobility | Mouse | The cataleptic effects of JWH-018 are observed following injection.[4] Interestingly, some studies have noted that cataleptic effects may not be induced by the parent drug but by its active metabolites.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo potency of synthetic cannabinoids. The following are standard protocols for the cannabinoid tetrad assay.
Cannabinoid Tetrad Assay Protocol
This assay is a cornerstone for evaluating the in vivo effects of cannabinoid receptor agonists.[6]
1. Animals:
-
Male mice (e.g., C57BL/6 strain) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization to the laboratory environment for at least one week prior to experimentation is essential.
2. Drug Administration:
-
JWH-018 is typically dissolved in a vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline).
-
The compound is administered via intraperitoneal (i.p.) injection.
-
A range of doses is tested to determine a dose-response relationship.
3. Tetrad Measures:
-
Hypothermia: Rectal temperature is measured using a digital thermometer with a probe at baseline and at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Antinociception (Tail-Flick Test): The latency to withdraw the tail from a radiant heat source is measured. A cut-off time is established to prevent tissue damage.
-
Hypolocomotion (Open-Field Test): Mice are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded and analyzed using automated tracking software for a set duration (e.g., 10-30 minutes).
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is recorded, with a maximum cut-off time (e.g., 60 seconds).
4. Data Analysis:
-
Data are typically analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of different doses of the drug to the vehicle control group.
-
ED50 values (the dose that produces 50% of the maximal effect) can be calculated to quantify the potency of the compound for each measure of the tetrad.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: Cannabinoid receptor signaling pathway.
Caption: Experimental workflow for the cannabinoid tetrad assay.
References
- 1. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. researchgate.net [researchgate.net]
- 4. Different receptor mechanisms underlying phytocannabinoid‐ versus synthetic cannabinoid‐induced tetrad effects: Opposite roles of CB1/CB2 versus GPR55 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Off-Target Effects of 4-HTMPIPO: A Comparative Guide
Disclaimer: As of late 2025, there is no publicly available pharmacological data for the synthetic cannabinoid 4-HTMPIPO. Therefore, this guide provides a generalized framework for validating its potential off-target effects, using established methodologies and comparative data from structurally related or functionally similar synthetic cannabinoids, namely UR-144, XLR-11, and JWH-018. The data presented for 4-HTMPIPO is hypothetical and for illustrative purposes only.
This guide is intended for researchers, scientists, and drug development professionals. It outlines a systematic approach to profile the selectivity of a novel compound and identify potential off-target interactions that could lead to unforeseen physiological effects or toxicity.
Initial Assessment and On-Target Profile
The first step in validating off-target effects is to establish a clear on-target binding and functional profile. For a novel synthetic cannabinoid like 4-HTMPIPO, the primary targets are the cannabinoid receptors CB1 and CB2.
Table 1: Comparative On-Target Cannabinoid Receptor Affinity and Potency
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |
| 4-HTMPIPO (Hypothetical) | 50 | 5 | 150 | 25 |
| UR-144 | 150[1] | 1.8[1] | 421[1] | 72[1] |
| XLR-11 | 101 (ng/mL) | 6.6 (ng/mL) | - | - |
| JWH-018 | 9.00 ± 5.00[2] | 2.94 ± 2.65[2] | 102[2] | 133[2] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half-maximal effective concentration, a measure of functional potency. A lower EC50 indicates higher potency. -: Data not available.
Broad-Spectrum Off-Target Screening
Once the on-target profile is established, a broad screening approach is necessary to identify potential off-target interactions across the human proteome. This typically involves screening the compound against large panels of receptors, kinases, and ion channels.
Table 2: Hypothetical Off-Target Screening Profile (% Inhibition at 10 µM)
| Target Class | Target | 4-HTMPIPO (Hypothetical) | UR-144 | XLR-11 | JWH-018 |
| GPCRs | 5-HT2B | 65% | - | - | Weak antagonist |
| GPR55 | 45% | Antagonist[3] | - | - | |
| Kinases | CDK2/cyclin A | 72% | - | - | - |
| GSK3β | 58% | - | - | - | |
| Ion Channels | hERG | 85% | - | - | Full efficacy[4] |
| Nav1.5 | 30% | - | - | - |
-: Data not available in public sources for direct comparison.
In-Depth Validation of Off-Target "Hits"
Positive results from the initial broad-spectrum screening ("hits") should be validated through more detailed secondary assays to confirm the interaction and determine its functional consequence.
Table 3: Secondary Assay Results for Validated Off-Target Hits
| Compound | Off-Target | Assay Type | IC50 / EC50 (µM) | Functional Effect |
| 4-HTMPIPO (Hypothetical) | hERG | Patch Clamp | 2.5 | Channel Blockade |
| CDK2/cyclin A | Kinase Assay | 5.8 | Inhibition | |
| JWH-018 | hERG | Functional Assay | 3.35 (for AM-2201, a close analog)[4] | Channel Blockade |
| XLR-11 | - | - | - | Linked to nephrotoxicity[3] |
| UR-144 | - | - | - | Linked to cardiotoxicity[5] |
-: Specific quantitative data for direct comparison is limited.
Cellular Toxicity Assessment
Evaluating the general cytotoxicity of the compound is crucial to understand if observed cellular phenotypes are due to specific off-target effects or general toxicity.
Table 4: Comparative Cytotoxicity Profile (IC50 in µM)
| Compound | SH-SY5Y (Neuronal) | HEK293 (Embryonic Kidney) | H9c2 (Cardiomyocyte) |
| 4-HTMPIPO (Hypothetical) | 15 | 25 | 10 |
| UR-144 | >50 | - | Induces autophagic and necrotic cell death[5] |
| XLR-11 | - | Linked to in vitro nephrotoxicity[3] | - |
| JWH-018 | Induces oxidative stress | - | - |
-: Data not available for direct comparison.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. Below are protocols for key experiments in off-target validation.
Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)
-
Objective: To determine the binding affinity (Ki) of the test compound for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test compound (4-HTMPIPO and comparators).
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well filter plates (GF/C).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate at 30°C for 90 minutes to reach equilibrium.[6]
-
Terminate the reaction by rapid vacuum filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory effect of the test compound on a panel of kinases.
-
Materials:
-
Recombinant kinases.
-
Specific peptide substrates for each kinase.
-
[γ-³²P]ATP.
-
Test compound.
-
Kinase buffer.
-
-
Procedure:
-
In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[7]
-
Incubate at 30°C for a specified time.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose filter paper).
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
hERG Channel Block Assay (Whole-Cell Patch Clamp)
-
Objective: To assess the inhibitory effect of the test compound on the hERG potassium channel.
-
Materials:
-
HEK-293 cells stably expressing the hERG channel.
-
Patch clamp rig with amplifier and data acquisition system.
-
External and internal pipette solutions.
-
Test compound.
-
-
Procedure:
-
Culture hERG-expressing cells on coverslips.
-
Establish a whole-cell patch clamp configuration on a single cell.[8]
-
Apply a voltage protocol to elicit hERG tail currents (e.g., holding potential of -80 mV, depolarization to +20 mV, followed by repolarization to -50 mV).[8]
-
Record baseline currents in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of the test compound and record the steady-state current at each concentration.
-
Measure the reduction in the hERG tail current to determine the percentage of inhibition and calculate the IC50.
-
MTT Cytotoxicity Assay
-
Objective: To measure the cytotoxic effect of the test compound on different cell lines.
-
Materials:
-
Cell lines of interest (e.g., SH-SY5Y, HEK293, H9c2).
-
96-well cell culture plates.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader (typically at 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Canonical signaling pathways for CB1 and CB2 receptors.
Experimental Workflow
Caption: Experimental workflow for off-target validation.
References
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of first generation synthetic cannabinoids on binding at non-cannabinoid receptors and in a battery of in vivo assays in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro kinase assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Toxicological Analysis: XLR-11 vs. 4-HTMPIPO
A critical gap in toxicological data precludes a direct head-to-head comparison of XLR-11 and 4-HTMPIPO. Extensive searches for toxicological data on 4-HTMPIPO (4-hydroxytetramethylcyclopropylindone) yielded no publicly available research, preventing a comparative analysis. This guide, therefore, provides a comprehensive overview of the known toxicity of the synthetic cannabinoid XLR-11, offering a framework for the kind of data required for a future comparative assessment.
XLR-11 (--INVALID-LINK--methanone) is a potent synthetic cannabinoid that has been associated with significant adverse health effects.[1][2] Understanding its toxicological profile is crucial for researchers, scientists, and drug development professionals. This guide summarizes the key toxicological findings for XLR-11, details the experimental methods used for its assessment, and illustrates its known mechanisms of action.
Quantitative Toxicological Data for XLR-11
The following table summarizes key quantitative data related to the toxicity of XLR-11 from in vitro and in vivo studies.
| Parameter | Test System | Value | Reference |
| Genotoxicity | Single Cell Gel Electrophoresis (SCGE) with human lymphocytes and TR-146 cells | Dose-dependent increase in DNA migration at ≥100 µM | [1] |
| Micronuclei Formation | In vitro micronucleus assay with human lymphocytes | Induction of micronuclei, indicating chromosomal aberrations | [1] |
| Hepatotoxicity (In Vivo) | BALB/c mice (3 mg/kg, i.p. for 5 days) | Significant increase in serum ALT (+1.7-fold) and AST (+2.1-fold) levels | [3] |
| Oxidative Stress (In Vivo) | BALB/c mice liver (3 mg/kg, i.p. for 5 days) | Significant upregulation of NOX2, NOX4, and iNOS mRNA expression; increased MDA levels | [3] |
| Inflammation (In Vivo) | BALB/c mice liver (3 mg/kg, i.p. for 5 days) | Consistent elevation of TNF-α, IL-1β, and IL-6 mRNA expression | [3] |
| Apoptosis (In Vivo) | BALB/c mice liver (3 mg/kg, i.p. for 5 days) | Significant upregulation of pro-apoptotic Bax mRNA; increased TUNEL positive cells | [3] |
| Receptor Binding Affinity (EC50) | Cannabinoid receptors CB1 and CB2 | EC50 of 98 nM for CB1 and 83 nM for CB2 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used to assess the toxicity of XLR-11.
Genotoxicity Assessment: Single Cell Gel Electrophoresis (SCGE) Assay[1]
-
Cell Lines: Human lymphocytes and human buccal- and lung-derived cell lines (TR-146 and A-549).
-
Treatment: Cells were incubated with varying concentrations of XLR-11 (typically up to 200 µM). A positive control (e.g., H₂O₂) was used.
-
Methodology:
-
Cells were embedded in agarose on a microscope slide.
-
Lysis of the cells was performed to remove cell membranes and cytoplasm, leaving the nuclear material.
-
The slides were placed in an electrophoresis chamber and subjected to an electric field.
-
DNA, being negatively charged, migrates towards the anode. Damaged DNA (containing single- and double-strand breaks) migrates faster and further, forming a "comet tail".
-
The DNA was stained with a fluorescent dye and visualized under a microscope.
-
The extent of DNA damage was quantified by measuring the length and intensity of the comet tail.
-
-
Statistical Analysis: One-way ANOVA followed by Dunnett's multiple-comparisons test was used to determine significant differences from the control group.
In Vivo Hepatotoxicity Study in Mice[3]
-
Animal Model: BALB/c mice.
-
Treatment: Mice were administered XLR-11 (3 mg/kg, intraperitoneally) daily for 5 consecutive days. A control group received the vehicle.
-
Methodology:
-
Serum Biochemistry: Blood samples were collected to measure the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Gene Expression Analysis (qRT-PCR): Liver tissues were harvested, and RNA was extracted. Quantitative real-time PCR was performed to measure the mRNA expression levels of genes involved in oxidative stress (NOX2, NOX4, iNOS), inflammation (TNF-α, IL-1β, IL-6), and apoptosis (Bax, Bcl2).
-
Oxidative Stress Marker: Malondialdehyde (MDA) levels in liver homogenates were measured as an indicator of lipid peroxidation.
-
Apoptosis Detection (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed on liver sections to detect apoptotic cells.
-
Histopathology: Liver tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe morphological changes and inflammatory cell infiltration.
-
-
Statistical Analysis: Statistical significance between the treated and control groups was determined using appropriate tests, such as a t-test.
Signaling Pathways and Experimental Workflows
Mechanism of Action of XLR-11
XLR-11 acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[4] The psychoactive effects are primarily mediated by the activation of CB1 receptors in the central nervous system.[2] The downstream signaling cascade from CB1 receptor activation is complex and can lead to various cellular responses.
Caption: Simplified signaling pathway of XLR-11 upon binding to the CB1 receptor.
General Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a compound like XLR-11 using in vitro methods.
Caption: A generalized workflow for conducting in vitro toxicity studies.
References
- 1. Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput metabolomics in vitro platform for the characterization of hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Functional Assays for the M5 Muscarinic Acetylcholine Receptor
For researchers and drug development professionals investigating the M5 muscarinic acetylcholine receptor (M5 mAChR), a critical component of robust pharmacological characterization is the selection of a reproducible functional assay. The M5 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), plays a significant role in the central nervous system, making it a target for various therapeutic areas. This guide provides a comparative overview of common functional assays used to study the M5 receptor, with a focus on their reproducibility, supported by available experimental data and detailed protocols.
Quantitative Comparison of M5 Functional Assays
The reproducibility and suitability of a functional assay for high-throughput screening (HTS) are often assessed using statistical parameters such as the Z'-factor and the coefficient of variation (CV). A Z'-factor greater than 0.5 is indicative of an excellent assay. While specific reproducibility data for 4-HTMPIPO assays are not publicly available, the following table summarizes the expected performance of common functional assays for Gq-coupled receptors like the M5 mAChR.
| Assay Type | Typical Readout | Common Agonists | Potential Alternatives | Reported Z'-Factor |
| Calcium Flux | Intracellular Ca2+ concentration | Carbachol, Oxotremorine | Pilocarpine, Xanomeline | ≥ 0.5[1][2] |
| IP1 Accumulation | Inositol Monophosphate (IP1) levels | Carbachol, Oxotremorine | VU0238429 (PAM) | Generally robust and reproducible for HTS[3] |
| GTPγS Binding | [35S]GTPγS binding to Gα subunits | Oxotremorine-M | Carbachol | > 0.5 (general)[4] |
Note: PAM denotes a Positive Allosteric Modulator.
Experimental Protocols and Methodologies
Detailed and standardized protocols are fundamental to achieving reproducible results. Below are methodologies for the key functional assays discussed.
1. Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of the M5 receptor.
-
Cell Line: HEK293 or CHO cells stably expressing the human M5 mAChR.
-
Assay Plate: Black-walled, clear-bottom 384-well microplates.
-
Procedure:
-
Seed cells at an appropriate density (e.g., 7,500 cells/well) and incubate for 24 hours.[5]
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., FLIPR Calcium 5 Assay Kit) in a buffer containing an anion reuptake inhibitor like probenecid.[5][6]
-
Incubate for 1 hour to allow for dye loading.[5]
-
Prepare a plate with test compounds and known agonists (e.g., carbachol) at various concentrations.
-
Use a fluorescent imaging plate reader (FLIPR) to measure baseline fluorescence.
-
Add the compounds from the source plate to the cell plate and measure the change in fluorescence over time.[5]
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve.
2. IP1 Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway. The HTRF IP-One assay is a common commercial kit for this purpose.
-
Cell Line: CHO or HEK293 cells stably expressing the human M5 mAChR.
-
Assay Principle: A competitive immunoassay where native IP1 produced by cells competes with a labeled IP1 tracer for binding to a specific antibody.[7]
-
Procedure:
-
Seed cells in a suitable microplate.
-
Stimulate the cells with agonists or test compounds in the presence of LiCl, which inhibits the degradation of IP1.[7]
-
Lyse the cells and add the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore).[8]
-
After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: The signal is inversely proportional to the concentration of IP1 in the sample.[9] This assay is known for its robustness and stability, making it suitable for HTS.[3]
3. GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, reflecting the initial step of G protein activation.
-
Preparation: Cell membranes expressing the M5 mAChR.
-
Assay Principle: Agonist-activated receptors catalyze the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Procedure:
-
Incubate the cell membranes with the test compound, [35S]GTPγS, and GDP in an appropriate assay buffer.[4]
-
The reaction is typically stopped by rapid filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The data is analyzed to determine the potency and efficacy of the test compounds in stimulating G protein activation. GTPγS binding assays are generally reproducible and can yield reliable results.[4]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps can aid in understanding and troubleshooting these assays.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. moleculardevices.com [moleculardevices.com]
- 7. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 9. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal of 4-HTMPIPO: A Guide for Laboratory Professionals
The disposal of 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone (4-HTMPIPO), a compound used in research, requires strict adherence to safety protocols and regulatory guidelines to ensure the safety of laboratory personnel and protect the environment. As a research chemical, 4-HTMPIPO should be treated as hazardous waste. This guide provides essential, step-by-step procedures for its proper disposal.
Hazard Assessment and Waste Classification
While a specific Safety Data Sheet (SDS) for 4-HTMPIPO may not be readily available, its chemical structure, which includes a piperidine derivative, suggests that it should be handled as a hazardous substance. Piperidine compounds are often flammable, toxic, and corrosive. Therefore, all materials contaminated with 4-HTMPIPO must be classified and managed as hazardous chemical waste.
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazards: Potential to be harmful to aquatic life.[1]
-
Regulatory Status: May be subject to regulations governing controlled substances or precursor chemicals in some jurisdictions.[2]
Personal Protective Equipment (PPE)
Before handling 4-HTMPIPO waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A lab coat should be worn. For larger quantities or potential for splashing, a chemically resistant apron is advised. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if aerosols or dusts are generated. |
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, wipes, weigh boats) | Sealable, chemically resistant plastic bag or drum. | "Hazardous Waste," "Solid Chemical Waste," and list "4-HTMPIPO" and any other chemical constituents. |
| Liquid Waste (e.g., solutions containing 4-HTMPIPO) | Tightly sealable, chemically compatible container (e.g., glass or polyethylene). | "Hazardous Waste," "Liquid Chemical Waste," and list "4-HTMPIPO" and the solvent(s) with their approximate percentages. |
| Sharps Waste (e.g., contaminated needles, Pasteur pipettes) | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," and list "4-HTMPIPO" and other chemical contaminants. |
| Empty Containers | Original container or appropriate waste container. | Empty containers of highly toxic chemicals may need to be triple-rinsed, with the rinsate collected as hazardous waste.[3] |
Step-by-Step Disposal Procedure
-
Consult Institutional Guidelines: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) office. They will provide specific procedures that comply with local, state, and federal regulations.[4][5]
-
Segregate Waste: At the point of generation, separate 4-HTMPIPO waste into the categories outlined in the table above. Do not mix incompatible waste streams.[6]
-
Contain and Label:
-
Store Waste Appropriately:
-
Arrange for Pickup and Disposal:
Spill Management
In the event of a 4-HTMPIPO spill:
-
Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated.
-
Don Appropriate PPE: Wear the personal protective equipment listed above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for solid waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Below is a workflow diagram outlining the proper disposal procedure for 4-HTMPIPO.
References
- 1. 4-Htmpipo | C21H31NO2 | CID 72720476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling 4-HTMPIPO
Essential Safety and Handling Guide for 4-HTMPIPO
Disclaimer: This document provides safety and handling guidelines for 4-HTMPIPO. Specific safety data for this compound is limited. The information herein is largely extrapolated from the Safety Data Sheet (SDS) of a close structural analogue, 4-hydroxy-TEMPO. Researchers, scientists, and drug development professionals should use this information as a starting point and conduct their own risk assessments based on the specific experimental conditions.
Core Safety and Hazard Information
A thorough understanding of the potential hazards is crucial for the safe handling of 4-HTMPIPO. Based on data from its analogue, 4-hydroxy-TEMPO, researchers should handle this chemical with caution, assuming it may possess similar toxicological and reactive properties.[1][2][3][4]
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[1][2][3][4] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][2][4] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling 4-HTMPIPO to minimize exposure.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. Change gloves frequently, especially after direct contact with the compound. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Provides a barrier against dust particles and splashes. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls. | Protects skin from accidental contact. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended. | Minimizes inhalation exposure to the compound, which may be an irritant.[2][3] |
Operational Plan for Handling 4-HTMPIPO
A step-by-step procedure ensures that 4-HTMPIPO is handled safely from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and safety glasses) when unpacking.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the compound's identity and hazard warnings.
2. Weighing and Preparation of Solutions:
-
All manipulations of solid 4-HTMPIPO must be performed in a chemical fume hood to control exposure.
-
Use anti-static tools and equipment to minimize the generation of dust.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure all containers are clearly labeled.
3. Experimental Use:
-
Conduct all experiments involving 4-HTMPIPO within a chemical fume hood.
-
Keep the sash of the fume hood at the lowest practical height.
-
Be aware of the reaction conditions and potential for exotherms or gas evolution.
-
Have an emergency plan and spill kit readily available.
Waste Disposal Plan
Proper disposal of 4-HTMPIPO and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Collect unused 4-HTMPIPO and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing 4-HTMPIPO in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of in a designated hazardous waste stream.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "4-HTMPIPO".
-
Indicate the major components and their approximate percentages.
3. Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers closed except when adding waste.
-
Arrange for timely pickup by the institution's environmental health and safety (EHS) department. Do not allow waste to accumulate.
Visual Guides
The following diagrams illustrate key workflows for handling 4-HTMPIPO safely.
Caption: Experimental Workflow for Handling 4-HTMPIPO.
Caption: PPE Selection Logic for 4-HTMPIPO Handling.
Caption: Waste Disposal Workflow for 4-HTMPIPO.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
